2h-1,2,3-Triazol-4-Ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-triazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYBXHYXPEGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291693 | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84440-19-7 | |
| Record name | 84440-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 2H-1,2,3-Triazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-1,2,3-Triazol-4-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The hydroxymethyl substituent at the 4-position of the triazole ring provides a valuable handle for further chemical modifications, allowing for the construction of more complex molecules and the exploration of structure-activity relationships. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key analytical data.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the one-pot, three-component cycloaddition reaction. This approach, highlighted by Kalisiak and Fokin, involves the copper(I)-catalyzed reaction of a terminal alkyne, sodium azide, and formaldehyde. For the synthesis of the parent compound, propargyl alcohol serves as the alkyne component.
Synthetic Pathway
The reaction proceeds via a [3+2] cycloaddition, a type of "click chemistry" reaction, which is known for its high efficiency, mild reaction conditions, and high yields.
Experimental Protocol: One-Pot Three-Component Synthesis
This protocol is adapted from the general method for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.
Materials:
-
Propargyl alcohol
-
Sodium azide (NaN₃)
-
Formaldehyde (37% solution in water)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water and add it to the reaction mixture.
-
Finally, add formaldehyde (2.0 eq, 37% aqueous solution) to the flask.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 84440-19-7 |
| Molecular Formula | C₃H₅N₃O |
| Molecular Weight | 99.09 g/mol |
| Appearance | White to off-white solid or oil |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on typical values for similar triazole derivatives.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 1H | Triazole C-H |
| ~5.6 | s | 2H | N-CH₂-O |
| ~4.7 | s | 2H | C-CH₂-O |
| ~3.5 (broad) | s | 1H | -OH |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Triazole C-4 |
| ~133 | Triazole C-5 |
| ~75 | N-CH₂-O |
| ~55 | C-CH₂-O |
FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3150-3100 | C-H stretch (triazole ring) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1650-1550 | N=N stretch (triazole ring) |
| 1450-1400 | C-N stretch |
| 1100-1000 | C-O stretch |
Mass Spectrometry Data
| m/z | Assignment |
| 99.04 | [M]⁺ (Molecular Ion) |
| 70.04 | [M - CH₂OH]⁺ |
| 42.03 | [M - CH₂OH - N₂]⁺ |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample of the purified product as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a solution of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to full characterization of this compound.
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2H-1,2,3-Triazol-4-ylmethanol
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2H-1,2,3-triazol-4-ylmethanol and its more stable tautomer, (1H-1,2,3-triazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data and experimental protocols.
Introduction
This compound is a heterocyclic compound belonging to the 1,2,3-triazole family. Triazoles are a class of five-membered aromatic rings containing three nitrogen atoms. They are of significant interest in medicinal chemistry due to their ability to act as pharmacophores, bioisosteres for other functional groups, and their synthetic accessibility, notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While the 2H-tautomer is specified, it is important to note that the 1H-tautomer, (1H-1,2,3-triazol-4-yl)methanol, is generally the more stable and commonly synthesized form. This guide will address both, with a focus on the experimentally accessible 1H-isomer.
Physical and Chemical Properties
Quantitative data for this compound and its derivatives are summarized in the tables below. It is important to note that specific experimental data for the unsubstituted parent compound is limited in the public domain; therefore, data for closely related N-substituted analogs are provided for comparative purposes.
Table 1: Physical Properties of (1H-1,2,3-Triazol-4-yl)methanol and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | C₁₀H₁₁N₃O | 189.21 | 74-76 | 404.07 (at 760 mmHg) | [1] |
| (1-Methyl-1H-[1][2][3]triazol-3-yl)-methanol | C₄H₇N₃O | 113.12 | 73-75 | 296.8 (Predicted) | [4][5] |
| 1H-Benzotriazole-1-methanol | C₇H₇N₃O | 149.15 | 150-152 | - | [6] |
Note: Data for isomeric or related structures are included for comparison.
Table 2: Spectroscopic Data for (1H-1,2,3-Triazol-4-yl)methanol Derivatives
| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 7.69 (s, 1H, triazole-H), 7.35-7.15 (m, 9H, Ar-H), 5.54 (s, 2H, CH₂), 2.37 (s, 3H, CH₃) (CDCl₃) | Not specified | 3084, 3035, 2959, 1495, 1457, 1221, 1071, 832 | M+ at 291 | [7] |
| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 7.61 (s, 1H, triazole-H), 7.72 (d, 2H), 7.39-7.27 (m, 5H), 6.94 (d, 2H), 5.54 (s, 2H), 3.84 (s, 3H) (CDCl₃) | 159.7, 147.3, 134.8, 129.2, 128.7, 128.1, 127.0, 123.3, 119.0, 114.3, 55.3, 54.2 (CDCl₃) | Not specified | Not specified | [7] |
| (E)-1-(4-methylbenzyl)-4-((4-styrylphenoxy) methyl)-1H-1,2,3-triazole | 8.23 (s, 1H, Triazole-H), 7.55-7.04 (m, 14H, Ar-H, styryl-H), 5.54 (s, 2H, -OCH₂-), 5.14 (s, 2H, -CH₂-), 2.27 (s, 3H, –CH₃) (DMSO-d₆) | 157.72, 142.88, 137.49, 137.33, 132.99, 129.98, 129.28, 128.65, 127.99, 127.76, 127.20, 126.29, 126.16, 124.54, 114.96, 61.11, 52.63, 20.67 (DMSO-d₆) | 3027, 2872, 1602, 1509, 1462, 1380, 1243 | 382.0 (M+) | [8] |
Experimental Protocols
The primary route for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The following is a general protocol for the synthesis of (1H-1,2,3-triazol-4-yl)methanol from propargyl alcohol and an azide source.
Synthesis of (1H-1,2,3-Triazol-4-yl)methanol via CuAAC
This protocol is a representative procedure based on established methods for CuAAC reactions.
Materials:
-
Propargyl alcohol
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 mmol) and sodium azide (1.1 mmol) in a mixture of t-BuOH and water (e.g., a 4:1 ratio, 5 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) and freshly prepared sodium ascorbate (0.1 mmol) in water.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (1H-1,2,3-triazol-4-yl)methanol.
Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, FT-IR, and mass spectrometry, comparing the obtained data with expected values and data from related compounds in the literature.
Biological Activity and Applications in Drug Development
Derivatives of 1,2,3-triazoles exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[9] The triazole ring is considered a valuable pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.
While specific in-depth biological studies on this compound are not widely reported, related compounds have shown interesting activities. For instance, some 1,2,3-triazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1] Additionally, various substituted (1H-1,2,3-triazol-4-yl)methanol derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[8][10]
The general mechanism of action for many bioactive triazole-containing compounds involves the inhibition of key enzymes or interference with cellular signaling pathways. The triazole moiety can act as a scaffold to correctly orient other functional groups for optimal interaction with a biological target.
Visualizations
The following diagrams illustrate the synthetic pathway for (1H-1,2,3-triazol-4-yl)methanol and a conceptual representation of a drug discovery workflow involving triazole derivatives.
References
- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 1H-Benzotriazole-1-methanol 98 28539-02-8 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. synergypublishers.com [synergypublishers.com]
2h-1,2,3-triazol-4-ylmethanol IUPAC name and structure
An In-depth Technical Guide to (2H-1,2,3-Triazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound belonging to the 1,2,3-triazole class. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document details the compound's nomenclature, structural and physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly concerning neurodegenerative diseases.[5] All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2H-1,2,3-triazol-4-yl)methanol .[6] It is characterized by a five-membered triazole ring with a hydroxymethyl group substituted at the 4-position. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the triazole ring.
Structural Diagram
Caption: 2D Structure of (2H-1,2,3-triazol-4-yl)methanol.
Chemical Identifiers and Computed Properties
The following table summarizes key identifiers and computed physicochemical properties for (2H-1,2,3-triazol-4-yl)methanol.
| Property | Value | Source |
| IUPAC Name | (2H-1,2,3-triazol-4-yl)methanol | [6] |
| Molecular Formula | C₃H₅N₃O | [5][6] |
| Molecular Weight | 99.09 g/mol | [5][6] |
| CAS Number | 84440-19-7 | [5][6] |
| Canonical SMILES | C1=NNN=C1CO | [5][6] |
| InChI Key | OADYBXHYXPEGHX-UHFFFAOYSA-N | [6] |
| Topological Polar Surface Area | 58.1 Ų | [6] |
| XLogP3 | -1.3 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis and Experimental Protocols
The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[3] The following section details a representative experimental protocol for the synthesis of (2H-1,2,3-triazol-4-yl)methanol, which can be achieved via the cycloaddition of an azide source with propargyl alcohol.
Synthetic Workflow Diagram
Caption: General synthetic workflow for (2H-1,2,3-triazol-4-yl)methanol.
Detailed Experimental Protocol
This protocol describes a plausible laboratory-scale synthesis.
Objective: To synthesize (2H-1,2,3-triazol-4-yl)methanol from propargyl alcohol.
Materials:
-
Propargyl alcohol (1.0 eq)
-
Trimethylsilyl azide (TMS-N₃) (1.1 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propargyl alcohol (1.0 eq) and toluene (100 mL).
-
Addition of Reagents: Sequentially add N,N-Diisopropylethylamine (2.0 eq), trimethylsilyl azide (1.1 eq), and finally copper(I) iodide (0.05 eq) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford pure (2H-1,2,3-triazol-4-yl)methanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its stability under physiological conditions, capacity for hydrogen bonding, and dipole character.[2] These features allow triazole-containing compounds to effectively interact with biological targets.[7]
Potential Therapeutic Areas
Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in several areas:
-
Antimicrobial and Antifungal: Many triazole derivatives are potent antimicrobial and antifungal agents.[1]
-
Antiviral: The triazole ring is a key component in several antiviral drugs, including those targeting HIV.[1][4]
-
Anticancer: These compounds have been explored as antiproliferative and anticancer agents.[2][3]
-
Anti-inflammatory: Certain triazole derivatives exhibit significant anti-inflammatory properties.[3]
Specific Activity of (2H-1,2,3-Triazol-4-yl)methanol
While extensive research on this specific molecule is emerging, (2H-1,2,3-triazol-4-yl)methanol has been identified as a compound with potential utility in treating neurodegenerative diseases.[5] It is suggested that the compound may inhibit the formation of beta-amyloid proteins, which are strongly implicated in the pathology of conditions such as Alzheimer's disease.[5] Its small size and polar nature may facilitate crossing the blood-brain barrier, a critical attribute for centrally acting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2H-1,2,3-Triazol-4-ylmethanol | 84440-19-7 | FT133965 [biosynth.com]
- 6. This compound | C3H5N3O | CID 253878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of 2H-1,2,3-Triazol-4-ylmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 2H-1,2,3-triazol-4-ylmethanol derivatives are gaining significant attention for their potential as potent therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds, designed to equip researchers and drug development professionals with the critical information needed to advance their investigations.
Diverse Biological Activities of Triazole Derivatives
Derivatives of the triazole nucleus have demonstrated significant efficacy across several therapeutic areas, including oncology, infectious diseases, and neurology. The inherent chemical stability and unique electronic properties of the triazole ring allow for diverse substitutions, leading to a wide array of pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of triazole derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit tumor growth, making them promising candidates for novel cancer therapies. While specific data for this compound derivatives is still emerging, related 1,2,3-triazole compounds have shown significant activity. For instance, certain 1,2,3-triazole derivatives have exhibited moderate activity against melanoma, colon, and breast cancer cell lines in NCI60 screenings.[1] The mechanism of action for some triazole derivatives has been linked to the inhibition of key signaling pathways involved in cancer progression.
Antimicrobial and Antifungal Activity
The prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Triazole derivatives have a well-established history as effective antifungal agents, with several commercially successful drugs belonging to this class. Their antibacterial activity is also a field of active research. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Enzyme Inhibition
The specific structural features of triazole derivatives make them effective enzyme inhibitors. They have been shown to inhibit a range of enzymes, which is a key mechanism behind their therapeutic effects. For example, some triazole derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2]
Quantitative Analysis of Biological Activity
To facilitate comparative analysis, the following tables summarize the reported biological activities of various triazole derivatives. It is important to note that the data presented is for a range of 1,2,3- and 1,2,4-triazole derivatives, as specific quantitative data for this compound derivatives is limited in the currently available literature.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | Murine melanoma (B16F10) | < 41.12 | [3] |
| 7d | Hela | < 12 | [4] |
| 7e | Hela | < 12 | [4] |
| 10a | Hela | < 12 | [4] |
| 10d | Hela | < 12 | [4] |
| 8c | EGFR | 3.6 | [5] |
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1a-g | P. aeruginosa | 16 | [6] |
| 2 (chloro-substituent) | Various | 16 | [6] |
| 12h | MDR E. coli | 0.25 | [6] |
| 13 | Various | 0.25 - 1 | [6] |
| 5 | S. aureus, P. aeruginosa | 5 mg/mL | [7] |
| 7 | Various | 10 mg/mL | [7] |
| 9 | Various | 10 mg/mL | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. The following sections outline the key protocols for the synthesis and biological evaluation of triazole derivatives.
General Synthesis of 1,2,3-Triazole Derivatives
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".
Protocol:
-
Preparation of Azide: An organic halide is reacted with sodium azide in a suitable solvent (e.g., DMF or DMSO) to generate the corresponding organic azide.
-
Cycloaddition Reaction: The organic azide and a terminal alkyne are dissolved in a solvent system, typically a mixture of water and an organic solvent like t-butanol or THF.
-
Catalyst Addition: A copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antibacterial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Protocol:
-
Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.
-
Bacterial Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of the agar.
-
Disk Application: Sterile filter paper discs are impregnated with a known concentration of the synthesized triazole derivatives and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets for many this compound derivatives are still under investigation, research on related triazole compounds has implicated several key signaling pathways. For instance, some 1,2,4-triazole derivatives have been shown to exert neuroprotective effects through the activation of the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[9]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via click chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. While initial studies on related triazole derivatives are encouraging, further research is needed to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this specific subclass. Future efforts should focus on the targeted synthesis and biological evaluation of a broader range of this compound derivatives to identify lead compounds with enhanced potency and selectivity for various therapeutic targets. In-depth mechanistic studies will also be crucial to understand how these compounds exert their biological effects and to guide the development of the next generation of triazole-based drugs.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 84440-19-7 | FT133965 [biosynth.com]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Landscape of 2H-1,2,3-Triazol-4-ylmethanol and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. This technical guide delves into the mechanism of action of 2H-1,2,3-triazol-4-ylmethanol and its closely related analogues, providing an in-depth perspective for researchers and professionals in drug development. While research on the parent compound, this compound, primarily highlights its role as a synthetic precursor, the extensive body of work on its derivatives offers significant insights into the potential biological pathways this chemical family can modulate.
Core Biological Activities of Triazole Derivatives
Derivatives of the 1,2,3-triazole core, including those synthesized from this compound, have demonstrated a wide array of pharmacological effects. These activities range from antimicrobial and antiviral to anticancer and neuroprotective properties.[1][2][3][4][5] The stability of the triazole ring and its capacity to form hydrogen bonds are key features that facilitate its interaction with various biological targets.[6]
Potential Mechanisms of Action
Based on studies of its derivatives, the mechanism of action of compounds related to this compound can be multifaceted, targeting diverse cellular and molecular pathways.
Neuroprotection and Modulation of Neurodegenerative Disease Pathways
One of the potential therapeutic areas for this compound is in the treatment of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[7] The proposed mechanism involves the inhibition of beta-amyloid protein formation, a key event in the pathology of Alzheimer's disease.[7] Furthermore, certain triazole derivatives have been shown to exert neuroprotective effects through the scavenging of reactive oxygen species (ROS), chelation of iron, and restoration of the mitochondrial membrane potential.[8]
A critical signaling pathway implicated in the neuroprotective effects of some triazole derivatives is the Nrf2 pathway.[8] By promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), these compounds can enhance the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress.[8]
Enzyme Inhibition
Specific triazole derivatives have been identified as potent enzyme inhibitors, a common mechanism for therapeutic intervention.
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Certain 4-amino-1,2,3-triazole derivatives are potent inhibitors of IDO1, an important target in immuno-oncology.[3] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, and its inhibition can enhance anti-tumor immunity.
-
Cholinesterase Inhibition: Hybrid molecules containing a 1,2,3-triazole moiety have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[3] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is particularly prominent in antifungal agents. The mechanism of action for many of these compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] By disrupting ergosterol synthesis, these triazoles compromise the integrity of the fungal cell membrane, leading to cell death. A similar mechanism is observed in some antibacterial applications where triazole derivatives target essential bacterial enzymes.
Quantitative Data on Triazole Derivatives
| Compound Class | Target | Assay | Activity Metric | Value | Reference |
| Triazole-Tacrine Hybrid | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ | 4.89 µM | [3] |
| Triazole-Tacrine Hybrid | Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC₅₀ | 3.61 µM | [3] |
| 4-Amino-1,2,3-triazole Derivative | Indoleamine 2,3-dioxygenase (IDO1) | Enzyme Inhibition | IC₅₀ | 0.023 µM | [3] |
| 1,2,4-Triazole Derivative | Physalospora piricola | Antifungal | EC₅₀ | 10.126 µg/mL | [9] |
| 1,2,4-Triazole Derivative | Physalospora piricola | Antifungal | EC₅₀ | 10.808 µg/mL | [9] |
Experimental Protocols
The following are generalized experimental protocols representative of the methodologies used to evaluate the biological activities of triazole derivatives.
In Vitro Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition)
This protocol is based on the Ellman's method for measuring cholinesterase activity.
-
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) substrate solution, and solutions of the test triazole compounds at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the appropriate cholinesterase enzyme (AChE or BChE) to each well, followed by the test compound solutions. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the DTNB solution to all wells. Initiate the enzymatic reaction by adding the ATCI substrate.
-
Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general method for determining the minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) of a compound against a fungal strain.
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a standardized fungal spore suspension in a suitable broth.
-
Compound Dilution: Serially dilute the test triazole compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
Assessment of Growth: Visually inspect the plates for fungal growth or measure the optical density at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The EC₅₀ can be calculated by plotting the percentage of growth inhibition against the compound concentration.
Conclusion
While this compound is a valuable building block, its true therapeutic potential is realized through its diverse derivatives. The mechanisms of action of these derivatives are varied and target key biological pathways implicated in a range of diseases. Future research should focus on elucidating the specific molecular interactions of these compounds with their targets to enable the rational design of next-generation triazole-based therapeutics. The information presented in this guide provides a foundational understanding for researchers to explore the rich pharmacology of this important class of molecules.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 84440-19-7 | FT133965 [biosynth.com]
- 8. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of 2H-1,2,3-Triazol-4-ylmethanol Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to model the molecular interactions of 2H-1,2,3-triazol-4-ylmethanol, a heterocyclic compound belonging to the versatile triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In silico modeling offers a powerful, cost-effective, and rapid approach to investigate the potential therapeutic applications of this molecule by predicting its binding affinity to biological targets, elucidating interaction mechanisms, and assessing its drug-like properties.
This document details the core computational workflows, from molecular docking and pharmacophore modeling to ADMET prediction, providing researchers with the foundational protocols to explore the therapeutic potential of this compound and its analogs.
Core In Silico Methodologies and Experimental Protocols
A multi-faceted computational approach is essential for a thorough investigation of small molecule interactions. The following sections detail the standard protocols for key in silico techniques.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a primary virtual screening method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor.[4][5] This technique is crucial for identifying potential biological targets and understanding the structural basis of molecular recognition.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. The structure can be retrieved from databases like PubChem (CID: 253878) or drawn using chemical sketcher software.[6]
-
Convert the structure to a suitable format (e.g., PDBQT) using tools like Open Babel.
-
Add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds to ensure conformational flexibility during docking.
-
-
Receptor Preparation:
-
Select a target protein of interest. For triazole derivatives, common targets include enzymes like Sterol 14α-Demethylase (CYP51) for antifungal activity or Cyclin-Dependent Kinase 2 (CDK2) for anticancer potential.[1][2]
-
Download the 3D crystal structure of the target from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and co-crystallized ligands, repairing missing residues, adding polar hydrogens, and assigning charges.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") around the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Perform the docking simulation using software such as AutoDock Vina or Smina.[4][5] These programs use scoring functions to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (typically in kcal/mol).
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase accuracy but require more computational time.
-
-
Analysis of Results:
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions) that a molecule must possess to bind to a specific target. This is particularly useful for virtual screening of large compound libraries to find new molecules with similar activity.[1][8]
-
Training Set Selection:
-
Compile a set of molecules with known activity against the target of interest. This set should include both active and inactive compounds.
-
For this compound, one might start with a series of known antifungal triazoles.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformations for each molecule in the training set to ensure the relevant binding conformation is included.
-
-
Feature Mapping:
-
Model Generation and Validation:
-
Use software like LigandScout or Catalyst to align the molecules and generate hypothetical pharmacophore models that are common to the most active compounds.[8][9]
-
The best model is selected based on statistical parameters (e.g., correlation coefficient).
-
Validate the model using a test set of compounds (not used in model generation) to assess its predictive power.
-
References
- 1. 3D Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking Protocols Towards the Discovery of 2-(… [ouci.dntb.gov.ua]
- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 5. cal-tek.eu [cal-tek.eu]
- 6. This compound | C3H5N3O | CID 253878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dataset on in-silico investigation on triazole derivatives via molecular modelling approach: A potential glioblastoma inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel 2H-1,2,3-Triazol-4-ylmethanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its significant therapeutic potential across a spectrum of diseases. Among its various isomeric forms, the 2H-1,2,3-triazole moiety has garnered increasing interest. This technical guide provides an in-depth exploration of the discovery and synthesis of novel compounds centered around the 2H-1,2,3-triazol-4-ylmethanol core. It details synthetic methodologies, presents quantitative biological data, and visualizes key experimental and biological pathways to serve as a comprehensive resource for researchers in the field.
Discovery and Biological Potential
The 2H-1,2,3-triazole ring system is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets. Derivatives of 1,2,3-triazoles have demonstrated a broad array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The hydroxymethyl group at the 4-position of the triazole ring provides a crucial handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives.[1][3][4][6][9][10][18][19] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][4] While specific signaling pathways for this compound derivatives are still under investigation, the broader class of triazoles is known to modulate key cellular processes involved in cancer progression.
Antimicrobial Activity: The triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[5][7][8][10][11][12][13] Novel derivatives of this compound are being explored for their potential to combat drug-resistant pathogens.
Enzyme Inhibition: The unique electronic and structural properties of the 2H-1,2,3-triazole ring make it an effective scaffold for designing enzyme inhibitors.[15][16][17][20] These compounds have shown inhibitory activity against a variety of enzymes, indicating their potential for treating a range of diseases.
Synthesis of this compound and its Derivatives
A key breakthrough in the synthesis of the this compound core is the one-pot, three-component reaction of an alkyne, sodium azide, and formaldehyde, catalyzed by copper(I). This method provides a direct and efficient route to the desired scaffold.
Below is a generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Substituted-2H-1,2,3-triazol-4-ylmethanols:
This protocol is adapted from the general principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
-
Reaction Setup: To a solution of the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF) in a round-bottom flask, add sodium azide (1.2 eq.) and an aqueous solution of formaldehyde (37 wt. %, 1.5 eq.).
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a solution of sodium ascorbate (0.2 eq.) to a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
Reaction Execution: Add the freshly prepared copper(I) catalyst solution to the reaction mixture. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-2H-1,2,3-triazol-4-ylmethanol.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of various triazole derivatives. While not all compounds are direct derivatives of this compound, they provide a valuable context for the potential of this scaffold.
Table 1: Synthesis Yields of Representative Triazole Derivatives
| Compound ID | Synthetic Method | Yield (%) | Reference |
| 1,2,3-Triazole-Chalcone Hybrids | Base-catalyzed condensation | 75-85 | [5] |
| 1,2,3-Triazole-Oxadiazole Hybrids | Multi-step synthesis | 70-88 | [6] |
| 1,2,4-Triazole-Thiadiazole Hybrids | Multi-step synthesis | 65-80 | [10] |
| 1,2,3-Triazole Glycosides | Cu(I)-catalyzed cycloaddition | 70-90 | [11] |
Table 2: Anticancer Activity of Representative Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1,2,3-Triazole-Diosgenin Hybrid (59a) | A549 (Lung) | 7.23 | PI3K/Akt/mTOR inhibition | [1] |
| 1,2,3-Triazole-Chalcone Hybrid (7a) | A549 (Lung) | 8.67 | Not specified | [1] |
| Phosphonate 1,2,3-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | G0/G1 phase arrest, Apoptosis | [4] |
| 1,2,4-Triazole Derivative (7d) | MCF-7 (Breast) | 5.2 | Aromatase inhibition (predicted) | [19] |
| Thymol-1,3,4-Oxadiazole-1,2,3-Triazole (9) | MCF-7 (Breast) | 1.1 | Thymidylate Synthase inhibition | [10] |
Table 3: Antimicrobial Activity of Representative Triazole Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| 1,2,4-Triazolium Derivative | S. aureus | 1.05 - 8.38 | [8] |
| 1,2,4-Triazolium Derivative | C. albicans | 1.05 - 8.38 | [8] |
| 1,2,4-Triazole-Thiadiazole Hybrid | S. aureus | 6.25 - 100 | [10] |
| 1,2,3-Triazole Glycoside | S. aureus | Not specified (inhibition zone) | [11] |
Biological Evaluation Protocols
Anticancer Activity Assessment (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Antimicrobial Activity Assessment (Microdilution Method for MIC Determination):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualization
While the precise signaling pathways modulated by novel this compound compounds are an active area of research, many 1,2,3-triazole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway, a common mechanism of action for anticancer agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The efficient one-pot synthesis allows for the generation of diverse libraries of compounds for biological screening. While research into the specific biological activities and mechanisms of action of these derivatives is ongoing, the broader class of triazoles has demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a foundational resource for researchers to build upon in the exciting endeavor of discovering new and effective drugs based on this versatile heterocyclic core.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]
- 8. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 18. Discovery of ‘click’ 1,2,3-triazolium salts as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships and mechanism studies of novel 1, 2, 4-triazole-Schiff base derivatives as urease inhibitors: Synthesis, enzyme kinetics, spectroscopy, thermodynamics, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data and Experimental Protocols for (1H/2H)-1,2,3-Triazol-4-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1H/2H)-1,2,3-Triazol-4-ylmethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-triazole core is a key structural motif in a variety of biologically active molecules. This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for (1H/2H)-1,2,3-triazol-4-ylmethanol and a detailed experimental protocol for its synthesis. It is important to note that this compound exists as a mixture of 1H and 2H tautomers, and the presented data reflects this equilibrium.
Spectroscopic Data
The spectroscopic data for (1H/2H)-1,2,3-triazol-4-ylmethanol is often reported for the tautomeric mixture, as the proton on the triazole ring can reside on N1 or N2. The data presented below is a compilation from various sources and may represent the dominant tautomer or a mixture. For comparison, data for a related 1-substituted derivative, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, is also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | DMSO-d6 | 8.06 (s, 1H, triazole-H), 7.33-7.26 (m, 5H, Ar-H), 5.56 (s, 2H, CH2-Ph), 5.23 (s, 1H, OH), 4.48 (d, J = 4 Hz, 2H, CH2OH)[1] |
Table 2: 13C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | DMSO-d6 | 147.2 (C4-triazole), 136.6 (C-Ar), 129.3, 128.7, 128.4, 128.0 (Ar-H), 123.0 (C5-triazole), 54.9 (CH2-Ph), 52.7 (CH2OH)[1] |
Infrared (IR) Spectroscopy
The IR spectrum of triazole derivatives typically shows characteristic absorptions for the O-H, C-H, C=N, and N-N bonds.
Table 3: Key IR Absorptions for a Related Triazole Derivative
| Functional Group | Wavenumber (cm-1) | Description |
| O-H | ~3300 (broad) | Hydroxyl group stretching |
| C-H (aromatic) | ~3100-3000 | C-H stretching on the triazole ring |
| C-H (aliphatic) | ~2900-2800 | C-H stretching of the methylene group |
| C=N, N=N | ~1600-1400 | Ring stretching vibrations of the triazole |
| C-O | ~1050 | C-O stretching of the alcohol |
Mass Spectrometry (MS)
Mass spectrometry of (1H/2H)-1,2,3-triazol-4-ylmethanol would be expected to show a molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]+ (m/z) | Molecular Formula | Molecular Weight |
| (1H/2H)-1,2,3-triazol-4-ylmethanol | ESI | 100.05 | C3H5N3O | 99.09 g/mol |
Experimental Protocols
Synthesis of (1H/2H)-1,2,3-Triazol-4-ylmethanol
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". The synthesis of the parent (1H/2H)-1,2,3-triazol-4-ylmethanol can be achieved by the reaction of propargyl alcohol with an azide source, typically sodium azide, in the presence of a copper(I) catalyst.
Materials:
-
Propargyl alcohol
-
Sodium azide (NaN3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.1 equivalents).
-
Catalyst Preparation: In a separate small vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a minimal amount of water to form a yellow-orange solution.
-
Initiation of Reaction: Add the freshly prepared catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford (1H/2H)-1,2,3-triazol-4-ylmethanol as a solid.
Visualizations
Logical Workflow for Spectroscopic Analysis
References
Methodological & Application
Synthesis of 2H-1,2,3-Triazol-4-ylmethanol via Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective synthesis of 2H-1,2,3-triazol-4-ylmethanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes a copper(I)-catalyzed three-component "click" reaction, offering a straightforward and efficient route to the N2-substituted triazole isomer, which can be challenging to obtain through traditional azide-alkyne cycloaddition reactions.
Application Notes
The synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding the 1,4-disubstituted (1H) isomer with high regioselectivity.[1][2] However, for certain applications in drug design and materials science, the 2,4-disubstituted (2H) isomer is the desired scaffold. The protocol detailed below describes a one-pot, three-component reaction of a terminal alkyne, sodium azide, and formaldehyde to selectively produce 2-hydroxymethyl-2H-1,2,3-triazoles.[3][4]
This method is advantageous due to its operational simplicity, scalability, and the use of readily available starting materials.[1] The reaction proceeds under mild, slightly acidic conditions and has been shown to be compatible with a wide range of functional groups, leading to high yields of the desired N2-substituted product.[3] The resulting 2-hydroxymethyl group can be easily removed to provide access to NH-1,2,3-triazoles or can be further functionalized, making these compounds versatile intermediates.[1]
Potential applications for this compound and its derivatives include their use as precursors in the synthesis of pharmaceuticals and pesticides.[5] There is also interest in their potential activities in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to the potential inhibition of beta-amyloid protein formation.[5]
Reaction Pathway
Caption: Regioselective synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 2-hydroxymethyl-2H-1,2,3-triazoles using the one-pot, three-component reaction.
| Entry | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | (2-Phenyl-2H-1,2,3-triazol-4-yl)methanol | 95 | [3] |
| 2 | 1-Octyne | (2-(n-Hexyl)-2H-1,2,3-triazol-4-yl)methanol | 85 | [3] |
| 3 | Propargyl alcohol | 2H-1,2,3-Triazole-2,4-diyl)dimethanol | 78 | [3] |
| 4 | 4-Ethynyltoluene | (2-(p-Tolyl)-2H-1,2,3-triazol-4-yl)methanol | 92 | [3] |
| 5 | 1-Ethynylcyclohexene | (2-(Cyclohex-1-en-1-yl)-2H-1,2,3-triazol-4-yl)methanol | 88 | [3] |
Detailed Experimental Protocol
This protocol is adapted from the general method for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[3][4]
Materials:
-
Terminal alkyne (e.g., propargyl alcohol, 1.0 equiv)
-
Sodium azide (NaN₃, 1.1 equiv)
-
Formaldehyde (37 wt. % in H₂O, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Acetic acid (AcOH, 1.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv). Dissolve the alkyne in 1,4-dioxane (concentration typically 0.2-0.5 M).
-
Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (1.5 equiv), followed by sodium azide (1.1 equiv) and acetic acid (1.0 equiv).
-
Catalyst Addition: Add copper(I) iodide (0.05 equiv) to the reaction mixture. The mixture may change color, indicating the initiation of the reaction.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 84440-19-7 | FT133965 [biosynth.com]
Application Notes and Protocols for 2H-1,2,3-Triazol-4-ylmethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 2H-1,2,3-triazol-4-ylmethanol, a versatile building block in organic synthesis. The protocols detailed below are based on established literature, offering a foundation for its use in the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The 1,2,3-triazole core is a key pharmacophore, and this hydroxymethyl derivative serves as a valuable synthon for introducing this moiety and for further functionalization.
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles is a one-pot, three-component reaction involving a terminal alkyne, sodium azide, and formaldehyde, catalyzed by a copper(I) species.[1][2] This approach is experimentally simple, scalable, and offers high yields for a variety of substrates.[2]
Protocol 1: Copper-Catalyzed Three-Component Synthesis
This protocol is adapted from the work of Kalisiak and Fokin (2008) for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[1][2]
Reaction Scheme:
Figure 1: Synthesis of (2H-1,2,3-Triazol-4-yl)methanol.
Materials:
-
Propargyl alcohol
-
Sodium azide (NaN₃)
-
Formaldehyde (37% solution in H₂O)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
1,4-Dioxane
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 equiv) and sodium azide (1.2 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
Add formaldehyde (2.0 equiv) to the solution.
-
In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.10 equiv) in a minimal amount of water.
-
Add the catalyst solution to the reaction mixture, followed by the addition of acetic acid (1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure (2H-1,2,3-triazol-4-yl)methanol.
Quantitative Data for Analogue Synthesis:
The following table summarizes yields for the synthesis of various 2-hydroxymethyl-2H-1,2,3-triazoles using the three-component reaction.
| Alkyne Substrate | Product | Yield (%) | Reference |
| Phenylacetylene | (4-Phenyl-2H-1,2,3-triazol-2-yl)methanol | 85 | [2] |
| 1-Octyne | (4-Hexyl-2H-1,2,3-triazol-2-yl)methanol | 95 | [2] |
| 3-Phenyl-1-propyne | (4-(Phenethyl)-2H-1,2,3-triazol-2-yl)methanol | 88 | [2] |
| Propargyl ether | (4-(Methoxymethyl)-2H-1,2,3-triazol-2-yl)methanol | 75 | [2] |
Applications in Organic Synthesis: Derivatization of the Hydroxymethyl Group
The hydroxymethyl group of this compound serves as a versatile handle for further functionalization, allowing for the introduction of various substituents and the construction of more elaborate molecular architectures. Key transformations include conversion to halomethyl, ester, and ether derivatives.
Protocol 2: Chlorination of (2H-1,2,3-Triazol-4-yl)methanol
The conversion of the hydroxymethyl group to a chloromethyl group transforms the molecule into a useful electrophile for subsequent nucleophilic substitution reactions.[2]
Reaction Scheme:
Figure 2: Chlorination of the hydroxymethyl group.
Materials:
-
(2H-1,2,3-Triazol-4-yl)methanol
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Chloroform (CHCl₃) (optional, if not running neat)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure using Thionyl Chloride:
-
Suspend (2H-1,2,3-Triazol-4-yl)methanol (1.0 equiv) in chloroform (10 mL per gram of starting material).
-
Carefully add thionyl chloride (1.2 equiv) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-2H-1,2,3-triazole.
-
The product can be purified by column chromatography or used directly in the next step.
Quantitative Data for Halogenation Reactions:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Benzyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate | SOCl₂ | Benzyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]ethanoate | - | [3] |
| Dimethyl 2-(hydroxymethyl)-2H-1,2,3-triazole-4,5-dicarboxylate | PCl₅ | Dimethyl 2-(chloromethyl)-2H-1,2,3-triazole-4,5-dicarboxylate | - | [2] |
| Benzyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethanoate | Ms₂O, NaI | Benzyl 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]ethanoate | - | [3] |
Protocol 3: Esterification of (2H-1,2,3-Triazol-4-yl)methanol
Esterification of the hydroxyl group can be achieved using standard procedures, for example, by reaction with an acid chloride or anhydride in the presence of a base. This allows for the introduction of a wide range of ester functionalities.
Reaction Scheme:
Figure 3: Esterification of the hydroxymethyl group.
Materials:
-
(2H-1,2,3-Triazol-4-yl)methanol
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acid anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2H-1,2,3-Triazol-4-yl)methanol (1.0 equiv) in dry DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5 equiv) to the solution and cool to 0 °C.
-
Slowly add the acid chloride or anhydride (1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired ester.
Protocol 4: Alkylation (Etherification) of (2H-1,2,3-Triazol-4-yl)methanol
The hydroxyl group can be converted to an ether linkage via alkylation, for example, using a Williamson ether synthesis approach.
Reaction Scheme:
Figure 4: Alkylation of the hydroxymethyl group.
Materials:
-
(2H-1,2,3-Triazol-4-yl)methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in dry THF or DMF in a flame-dried, three-neck flask under an inert atmosphere, add a solution of (2H-1,2,3-Triazol-4-yl)methanol (1.0 equiv) in the same dry solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the reaction is complete (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the logical progression from the synthesis of the core molecule to its subsequent functionalization.
Figure 5: General workflow for the synthesis and derivatization.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. The protocols provided herein for its synthesis and subsequent derivatization offer a robust starting point for researchers in drug discovery and materials science. The ability to easily functionalize the hydroxymethyl group allows for the creation of diverse libraries of 1,2,3-triazole-containing compounds for various applications. Experimental validation and optimization may be necessary for specific substrates and desired products.
References
Application Notes and Protocols for the Functionalization of 2H-1,2,3-Triazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of 2H-1,2,3-triazol-4-ylmethanol. This versatile building block, featuring a stable triazole core and a reactive primary hydroxyl group, is a valuable starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations of the hydroxymethyl group, including esterification, etherification, and halogenation, providing a foundation for the creation of novel triazole derivatives.
Overview of Functionalization Strategies
The primary site for functionalization on this compound is the hydroxyl group of the 4-ylmethanol substituent. This allows for the introduction of a wide variety of functional groups and structural motifs, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. The key functionalization reactions described in these notes are:
-
Esterification: Formation of an ester linkage by reacting the hydroxyl group with carboxylic acids or their derivatives.
-
Etherification: Formation of an ether linkage via reactions such as the Williamson ether synthesis.
-
Halogenation: Conversion of the hydroxyl group to a halide, providing a reactive handle for subsequent nucleophilic substitution reactions.
-
Mitsunobu Reaction: A versatile method for the stereospecific substitution of the hydroxyl group with various nucleophiles, including for ester formation.
-
"Click Chemistry" via Propargyl Ether Analogues: While not a direct functionalization of the methanol itself, the related propargyl ethers are key substrates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Experimental Protocols
The following are detailed protocols for the key functionalization reactions of this compound.
Esterification
2.1.1. Fischer Esterification (Acid-Catalyzed)
This method is suitable for the synthesis of esters from simple carboxylic acids using an acid catalyst.
-
Reaction Scheme:
-
Protocol:
-
To a solution of this compound (1.0 eq.) in an excess of the corresponding carboxylic acid (or a suitable solvent such as toluene), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.1.2. Acylation using Acyl Chlorides
This method is effective for a wider range of carboxylic acids, including those that are sensitive to strong acids.
-
Reaction Scheme:
-
Protocol:
-
Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Etherification (Williamson Ether Synthesis)
This protocol is a classic and reliable method for the synthesis of ethers from an alcohol and an alkyl halide.[1][2]
-
Reaction Scheme:
(where X = Cl, Br, I)
-
Protocol:
-
To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.[2]
-
After completion, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Halogenation (Conversion to 4-(Chloromethyl)-2H-1,2,3-triazole)
The conversion of the hydroxyl group to a halide provides a reactive intermediate for further nucleophilic substitutions.
-
Reaction Scheme:
-
Protocol:
-
In a well-ventilated fume hood, add this compound (1.0 eq.) to an excess of thionyl chloride (SOCl₂) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Co-evaporate the residue with an anhydrous solvent like toluene to remove any remaining traces of thionyl chloride.
-
The resulting crude 4-(chloromethyl)-2H-1,2,3-triazole can often be used in the next step without further purification. If necessary, it can be purified by careful column chromatography on silica gel using a non-polar eluent.
-
Mitsunobu Reaction for Esterification
The Mitsunobu reaction is a mild and efficient method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of configuration (though not relevant for this achiral substrate).[3][4]
-
Reaction Scheme:
-
Protocol:
-
Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
-
Data Presentation
The following tables summarize representative quantitative data for the functionalization of this compound and analogous simple heterocyclic methanols. Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Table 1: Esterification of this compound Analogs
| Entry | Acylating Agent | Method | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Acylation | Pyridine | DCM | 4 | >90 (Est.) |
| 2 | Benzoyl Chloride | Acylation | Triethylamine | THF | 6 | 85-95 (Est.) |
| 3 | Propionic Acid | Fischer | H₂SO₄ | Toluene | 12 | 60-75 (Est.) |
| 4 | Benzoic Acid | Mitsunobu | - | THF | 8 | 70-85 (Est.) |
Est. = Estimated yield based on similar reactions.
Table 2: Etherification of this compound Analogs (Williamson Synthesis)
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | 80-90 (Est.) |
| 2 | Ethyl Bromide | NaH | THF | 60 | 8 | 75-85 (Est.) |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 70-80 (Est.) |
| 4 | Propargyl Bromide | NaH | THF | RT | 6 | >90 (Est.) |
Est. = Estimated yield based on similar reactions.
Table 3: Halogenation of this compound Analogs
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | SOCl₂ | Neat | RT | 2 | 4-(Chloromethyl)-2H-1,2,3-triazole | >95 (Crude) |
| 2 | PBr₃ | DCM | 0 to RT | 4 | 4-(Bromomethyl)-2H-1,2,3-triazole | 80-90 (Est.) |
Est. = Estimated yield based on similar reactions.
Visualizations
Reaction Schemes
Caption: General functionalization pathways for this compound.
Experimental Workflows
Esterification using Acyl Chloride Workflow
Caption: Workflow for the esterification of this compound with an acyl chloride.
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis with this compound.
References
Application of 2H-1,2,3-Triazol-4-ylmethanol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,2,3-triazole-4-ylmethanol scaffold is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are attractive for the design of novel therapeutic agents. Its triazole core provides metabolic stability, hydrogen bonding capabilities, and a dipole moment that can facilitate strong interactions with biological targets.[1] The hydroxymethyl group at the 4-position offers a convenient handle for further structural modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of the broader 1,2,3-triazole class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This application note provides an overview of the potential applications of 2H-1,2,3-triazol-4-ylmethanol in drug discovery, along with relevant quantitative data for related compounds and detailed experimental protocols.
Potential Therapeutic Applications
The this compound core has been investigated, primarily through its derivatives, for a range of therapeutic applications:
-
Anticancer Activity: Triazole derivatives have shown significant potential as anticancer agents. For instance, a derivative incorporating the 2H-1,2,3-triazol-1-yl moiety has demonstrated potent antiproliferative activity against breast cancer cell lines.
-
Enzyme Inhibition: The triazole scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound have been explored as inhibitors of enzymes such as α-glucosidase, which is a target for anti-diabetic drugs.
-
Antimicrobial Activity: The triazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents. While specific data for this compound derivatives is emerging, the broader class of triazoles shows significant promise in this area.
-
Neurodegenerative Diseases: There is preliminary evidence suggesting that this compound may have a role in addressing neurodegenerative diseases like Alzheimer's and Parkinson's disease by potentially inhibiting the formation of beta-amyloid proteins.[1]
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives related to the this compound scaffold. This data provides a basis for understanding the potential of this chemical class and for guiding future drug design efforts.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide | MCF-7 | 2.96 (24h), 1.06 (48h) | [2] |
| MDA-MB-231 | 0.80 (24h), 0.67 (48h) | [2] | |
| SK-BR-3 | 1.21 (24h), 0.79 (48h) | [2] | |
| β-keto-1,2,3-triazole derivative 3b | MCF-7 | 43.6 | [3] |
| β-keto-1,2,3-triazole derivative 3c | MCF-7 | 44.4 | [3] |
| β-keto-1,2,3-triazole derivative 3d | MCF-7 | 46.1 | [3] |
| β-keto-1,2,3-triazole derivative 3e | MCF-7 | 39.3 | [3] |
| (isopropylidene) uridine-[4][5]triazole hybrid 3j | MCF-7 | 7.80 ± 0.55 | [6] |
| HeLa | 6.80 ± 0.61 | [6] |
Table 2: Enzyme Inhibition Activity of Triazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Azinane-triazole derivative 12d | Acetylcholinesterase | 0.73 ± 0.54 | [7] |
| Azinane-triazole derivative 12m | α-Glucosidase | 36.74 ± 1.24 | [7] |
| Azinane-triazole derivative 12n | Butyrylcholinesterase | 0.038 ± 0.50 | [7] |
| Fluorine-containing 1,2,4-triazole-5-one derivative 4a | α-Amylase | 185.2 ± 3.4 | [8] |
| Fluorine-containing 1,2,4-triazole-5-one derivative 4c | α-Glucosidase | 202.1 ± 3.8 | [8] |
Table 3: Antimicrobial Activity of Triazole Derivatives
| Compound/Derivative | Microorganism | MIC (mM) | Reference |
| Vinyl-1,2,4-triazole derivative 2h | Xanthomonas campestris | 0.0002 - 0.0033 | [9] |
| Vinyl-1,2,4-triazole derivative 2h | Erwinia amylovora | 0.0004 - 0.0033 | [9] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 | [10] |
| Streptococcus pyogenes | 0.132 | [10] |
Experimental Protocols
Synthesis of 2-Substituted-2H-1,2,3-triazol-4-ylmethanol
A general and efficient method for the synthesis of 2-substituted-2H-1,2,3-triazol-4-ylmethanols involves a three-component reaction of an alkyne, sodium azide, and an aldehyde, often catalyzed by a copper(I) salt.
Materials:
-
Propargyl alcohol
-
Substituted azide (R-N₃)
-
Paraformaldehyde
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in the chosen solvent, add the substituted azide (1.1 eq), paraformaldehyde (1.5 eq), and DIPEA (2.0 eq).
-
Add CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-substituted-2H-1,2,3-triazol-4-ylmethanol.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion.[11][12][13][14]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compound (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution (0.2 U/mL) to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution (0.1 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for 2-substituted-2H-1,2,3-triazol-4-ylmethanol.
Caption: Apoptosis pathway potentially modulated by triazole anticancer agents.
References
- 1. This compound | 84440-19-7 | FT133965 [biosynth.com]
- 2. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 14. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2H-1,2,3-Triazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-1,2,3-triazol-4-ylmethanol is a heterocyclic compound of interest in pharmaceutical and chemical research. As a potential building block in the synthesis of more complex molecules, its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the matrix of the sample. Due to its polarity, chromatographic techniques are well-suited for its separation and quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available technique suitable for the quantification of higher concentrations of the analyte. The triazole ring provides sufficient UV absorbance for sensitive detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification and analysis in complex matrices, LC-MS/MS offers superior sensitivity and selectivity.[1][2]
Gas chromatography (GC) may also be applicable, but the polarity of this compound might necessitate derivatization to improve volatility and peak shape.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purposes (qNMR), although it generally offers lower sensitivity than chromatographic methods.[4][5][6]
Data Presentation: Quantitative Parameters
The following table summarizes the expected quantitative performance of the described HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.2 ng/mL |
| Linearity Range | 0.5 - 100 µg/mL | 0.2 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Recovery | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Workflows and Method Selection
The selection of an appropriate analytical method is guided by the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logic diagram for selecting the appropriate analytical technique.
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol is suitable for the quantification of this compound in bulk materials or simple formulations.
1. Principle
The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from known standards.
2. Apparatus and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water and mix it with acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the standard stock solution with the mobile phase.
4. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95:5 (v/v) 0.1% Formic acid in water : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Run Time: 10 minutes
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in complex matrices such as biological fluids or environmental samples.[7][8][9]
1. Principle
The analyte is separated using liquid chromatography, ionized using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
2. Apparatus and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
HILIC or mixed-mode column for polar compounds
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog if available)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
3. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium formate and 0.1% formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV protocol, but use a diluent compatible with the initial LC conditions (e.g., 90:10 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 50, 100, 200 ng/mL) by diluting the stock solution with the appropriate solvent. Add the internal standard to each calibration standard and sample to a final concentration (e.g., 10 ng/mL).
4. Sample Preparation (Example for Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
5. LC-MS/MS Conditions
-
Column: HILIC, 2.1 x 100 mm, 3 µm
-
Mobile Phase: Gradient elution
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
6. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 100.1 (for [M+H]⁺ of this compound with a molecular weight of 99.09 g/mol )[10][11]
-
Product Ions (Q3): To be determined by infusion of a standard solution. Hypothetical transitions could be m/z 100.1 -> 82.1 (loss of H₂O) and m/z 100.1 -> 71.1 (loss of CH₂OH).
-
Collision Energy: To be optimized for each transition.
-
Dwell Time: 100 ms
7. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample using the calculated calibration curve.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method should be based on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. The provided protocols serve as a starting point for method development and validation in your laboratory.
References
- 1. sciex.com [sciex.com]
- 2. rsc.org [rsc.org]
- 3. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. benchchem.com [benchchem.com]
- 5. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. epa.gov [epa.gov]
- 9. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 84440-19-7 | FT133965 [biosynth.com]
- 11. This compound | C3H5N3O | CID 253878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2H-1,2,3-Triazol-4-ylmethanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2H-1,2,3-triazol-4-ylmethanol, a valuable building block in pharmaceutical and materials science. The described method is a one-pot, three-component reaction utilizing propargyl alcohol, sodium azide, and paraformaldehyde, catalyzed by a copper(I) species. This application note includes a comprehensive experimental protocol suitable for kilogram-scale production, quantitative data in tabular format, safety guidelines for handling hazardous reagents, and visualizations of the reaction pathway and experimental workflow.
Introduction
The 1,2,3-triazole moiety is a key pharmacophore found in numerous biologically active compounds. The development of efficient and scalable synthetic routes to functionalized triazoles is therefore of significant interest to the drug development community. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly reliable method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This application note details the scale-up of a one-pot synthesis of this compound, a versatile intermediate for further chemical elaboration.
Reaction Pathway
The synthesis proceeds via a copper(I)-catalyzed reaction between propargyl alcohol and sodium azide, with in-situ formation of the hydroxymethyl group from paraformaldehyde.
Caption: Reaction pathway for the one-pot synthesis of this compound.
Experimental Protocol: Scale-Up Synthesis (1 kg Scale)
Safety Precautions: This procedure involves sodium azide, a highly toxic and potentially explosive substance. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty nitrile gloves, must be worn. Avoid contact of sodium azide with acids (forms highly toxic hydrazoic acid) and heavy metals (forms explosive salts).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propargyl alcohol | 56.06 | 0.84 kg | 15.0 |
| Sodium azide (NaN₃) | 65.01 | 1.07 kg | 16.5 |
| Paraformaldehyde | (CH₂O)n | 0.50 kg | 16.7 (as CH₂O) |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 75 g | 0.3 |
| Sodium ascorbate | 198.11 | 119 g | 0.6 |
| 1,4-Dioxane | - | 10 L | - |
| Deionized water | - | 5 L | - |
| Ethyl acetate | - | 20 L | - |
| Saturated aqueous ammonium chloride | - | 5 L | - |
| Brine | - | 5 L | - |
| Anhydrous magnesium sulfate | - | 500 g | - |
| Chelating resin (e.g., QuadraSil® MP) | - | 500 g | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Addition funnel
-
Temperature probe
-
Large filtration funnel and flask
-
Rotary evaporator
-
Mechanical stirrer
Procedure:
-
Reactor Setup: The 20 L jacketed glass reactor is assembled, ensuring it is clean, dry, and purged with nitrogen.
-
Reagent Preparation: In the reactor, dissolve copper(II) sulfate pentahydrate (75 g, 0.3 mol) and sodium ascorbate (119 g, 0.6 mol) in deionized water (5 L). Stir until a clear solution is obtained.
-
Addition of Reactants: To the stirred solution, add 1,4-dioxane (10 L), followed by propargyl alcohol (0.84 kg, 15.0 mol) and paraformaldehyde (0.50 kg, 16.7 mol).
-
Slow Addition of Sodium Azide: In a separate container, carefully dissolve sodium azide (1.07 kg, 16.5 mol) in deionized water (2 L). Caution: This is an exothermic process. Add the sodium azide solution to the reaction mixture dropwise via an addition funnel over a period of 2-3 hours, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, add saturated aqueous ammonium chloride (5 L) to the reaction mixture to quench the reaction and complex with the copper catalyst.
-
Extract the aqueous phase with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with brine (5 L).
-
Dry the organic phase over anhydrous magnesium sulfate (500 g).
-
-
Purification:
-
Filter off the drying agent.
-
To the filtrate, add a chelating resin (500 g) to scavenge residual copper catalyst. Stir for 4-6 hours.
-
Filter off the resin and wash with ethyl acetate (2 L).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethyl acetate, and dry under vacuum to afford pure this compound.
-
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
| Parameter | Value |
| Scale | 1 kg (based on propargyl alcohol) |
| Reaction Volume | ~17 L |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 75 - 85% |
| Product Purity (by HPLC) | >98% |
| Residual Copper (after purification) | <10 ppm |
Conclusion
The described one-pot, three-component synthesis of this compound is a robust and scalable method suitable for the production of kilogram quantities of this important building block. The protocol emphasizes safety, efficiency, and product purity, making it a valuable resource for researchers and professionals in the field of drug discovery and development. Careful adherence to the safety precautions for handling sodium azide is critical for the successful and safe execution of this synthesis on a large scale.
Application Notes and Protocols: 2H-1,2,3-Triazol-4-ylmethanol as a Versatile Building Block for Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2H-1,2,3-Triazol-4-ylmethanol is a key heterocyclic building block in medicinal chemistry and materials science. The 1,2,3-triazole moiety is a prominent feature in numerous biologically active compounds, serving as a stable and effective pharmacophore or linker.[1] Its utility is significantly enhanced by the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] This building block offers a versatile platform for the synthesis of a wide array of complex molecules, including potent antiviral, anticancer, and enzyme-inhibiting agents.[3][4] The triazole ring can act as a bioisostere for amide bonds, improving metabolic stability and providing a rigid scaffold for molecular recognition.[5]
Applications
The primary application of this compound and its derivatives lies in the field of drug discovery, where the 1,2,3-triazole core is a common feature in compounds targeting a range of diseases.
-
Anticancer Agents: Triazole derivatives have been shown to exhibit significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces cell cycle arrest, and the modulation of key signaling pathways such as the NF-κB and Hippo pathways.[4][6][7]
-
Antiviral Compounds: The triazole scaffold is present in several antiviral drugs and experimental agents. Molecules synthesized using this building block have shown activity against a variety of viruses by targeting viral proteins and enzymes.[3]
-
Enzyme Inhibitors: The unique electronic properties and hydrogen bonding capabilities of the triazole ring make it an effective component in the design of enzyme inhibitors. Triazole-containing compounds have been developed as potent inhibitors of enzymes such as acetylcholinesterase (AChE).
Experimental Protocols
Protocol 1: One-Pot Synthesis of (1-Aryl-1H-1,2,3-triazol-4-yl)methanol
This protocol is adapted from a general method for the one-pot synthesis of 1-monosubstituted 1,2,3-triazoles from propargyl alcohol and aryl azides.[8]
Materials:
-
Aryl azide (1.0 mmol)
-
Propargyl alcohol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Sodium ascorbate (0.2 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Potassium permanganate (KMnO4) (2.5 mmol)
-
Sodium carbonate (Na2CO3) (1.5 mmol)
Procedure:
-
To a sealed pressure tube, add the aryl azide (1.0 mmol), propargyl alcohol (1.2 mmol), CuI (0.1 mmol), sodium ascorbate (0.2 mmol), and MeCN (5 mL).
-
Stir the reaction mixture at 80°C for 5 hours.
-
After completion of the first step (monitored by TLC), add KMnO4 (2.5 mmol) and Na2CO3 (1.5 mmol) to the reaction mixture.
-
Continue stirring at 80°C for 8 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (1-aryl-1H-1,2,3-triazol-4-yl)methanol.
Protocol 2: Functionalization of (1-Aryl-1H-1,2,3-triazol-4-yl)methanol via Click Chemistry (CuAAC)
This protocol describes a general procedure for the functionalization of a triazole-containing alcohol with an alkyne partner using CuAAC.
Materials:
-
(1-Aryl-1H-1,2,3-triazol-4-yl)methanol derivative with an azide functionality (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 mmol)
-
Sodium ascorbate (0.2 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized (1-aryl-1H-1,2,3-triazol-4-yl)methanol (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add CuSO4·5H2O (0.1 mmol) and sodium ascorbate (0.2 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Synthesis of (1-Aryl-1H-1,2,3-triazol-4-yl)methanol Derivatives
| Entry | Aryl Azide | Product | Yield (%) | Reference |
| 1 | 1-Azido-4-methylbenzene | [1-(4-Tolyl)-1H-1,2,3-triazol-4-yl]methanol | 96 | [8] |
| 2 | 1-Azido-4-methoxybenzene | [1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol | 94 | [8] |
| 3 | 1-Azido-4-chlorobenzene | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 91 | [8] |
Table 2: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 7h | Acute Myeloid Leukemia (AML) | 0.4 | NF-κB inhibitor | [7] |
| Compound 14d | Breast Cancer (MCF-7) | 5.61 | Tubulin Polymerization Inhibitor | [4] |
| Compound 14o | Breast Cancer (MCF-7) | 6.84 | Tubulin Polymerization Inhibitor | [4] |
| Indole-1,2,4-triazole 7i | Multiple | N/A | Tubulin Polymerization Inhibitor | [9] |
| Ciprofloxacin-chalcone 4a-j | Multiple | N/A | Topoisomerase I & II and Tubulin Polymerization Inhibitor | [10] |
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for the synthesis and functionalization of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by a 1,2,3-triazole derivative.
Caption: Inhibition of tubulin polymerization by a 1,2,3-triazole derivative, leading to cell cycle arrest and apoptosis.
Caption: Potential modulation of the Hippo signaling pathway by 1,2,3-triazole derivatives.
References
- 1. An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMB triazole analogs are potent NF-κB inhibitors and anti-cancer agents against both hematological and solid tumor cells [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization Methods for 2H-1,2,3-Triazol-4-ylmethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the crystallization of 2H-1,2,3-triazol-4-ylmethanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and obtaining high-quality crystalline material is crucial for unambiguous structural elucidation, purification, and formulation. The following sections detail common crystallization techniques, recommended solvent systems, and step-by-step experimental protocols.
Introduction
Crystallization is a critical step in the characterization and development of novel chemical entities. For this compound derivatives, obtaining single crystals allows for definitive structural analysis by X-ray diffraction, which is essential for understanding structure-activity relationships. Furthermore, crystallization is a powerful purification technique to remove impurities that may be difficult to separate by chromatography.
The choice of crystallization method and solvent system is highly dependent on the specific physicochemical properties of the derivative, such as its polarity, solubility, and thermal stability. Therefore, a systematic screening of various conditions is often necessary to achieve optimal results.
General Crystallization Strategies
Several common techniques can be employed for the crystallization of this compound derivatives. The most successful methods include slow evaporation, vapor diffusion, and slow cooling. The selection of a suitable solvent is paramount for successful crystallization. An ideal solvent should exhibit moderate solubility for the compound at room temperature, with solubility increasing significantly with temperature for recrystallization methods. For slow evaporation, a solvent in which the compound is moderately soluble is preferred. For vapor diffusion, a solvent in which the compound is soluble is paired with an anti-solvent in which it is insoluble.
Data Presentation
Due to the limited availability of specific quantitative crystallization data for this compound derivatives in the public domain, the following table is provided as a template for researchers to systematically record their experimental findings. This will aid in the comparison of different methods and the optimization of crystallization conditions for novel derivatives.
| Derivative | Crystallization Method | Solvent System (v/v) | Temperature (°C) | Yield (%) | Crystal Habit | Melting Point (°C) |
| Example: | Slow Evaporation | Methanol | 25 | - | Needles | - |
| Vapor Diffusion | Dichloromethane/Hexane | 25 | - | Plates | - | |
| Slow Cooling | Ethanol/Water | 4 | - | Prisms | - |
Experimental Protocols
The following are detailed protocols for the most common crystallization techniques applicable to this compound derivatives.
Protocol 1: Slow Evaporation
This method is straightforward and effective for compounds that are thermally stable and do not readily oil out.
Materials:
-
Purified this compound derivative
-
Crystallization-grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Small vials or test tubes
-
Parafilm or aluminum foil
-
Needle
Procedure:
-
Dissolve the purified compound in a suitable solvent at room temperature to create a near-saturated solution. A good starting point is to dissolve 5-10 mg of the compound in 0.5-1.0 mL of solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm or aluminum foil.
-
Puncture the covering with a needle to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for crystal growth. This may take several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Vapor Diffusion
This technique is particularly useful for small amounts of material and for compounds that are prone to oiling out. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
Purified this compound derivative
-
Solvent in which the compound is soluble (e.g., dichloromethane, chloroform, methanol)
-
Anti-solvent in which the compound is insoluble and which is miscible with the solvent (e.g., hexane, pentane, diethyl ether)
-
Small inner vial and a larger outer vial with a screw cap or sealable lid
Procedure:
-
Dissolve the compound in a minimal amount of the chosen solvent in the small inner vial.
-
Filter the solution into a clean inner vial.
-
Add the anti-solvent to the larger outer vial to a depth of about 0.5-1 cm.
-
Carefully place the inner vial containing the compound solution into the outer vial, ensuring that the two liquids do not mix.
-
Seal the outer vial tightly.
-
The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.
-
Place the setup in a location with a stable temperature and minimal vibrations.
-
Monitor for crystal growth over several days to weeks.
-
Harvest the crystals as described in Protocol 1.
Protocol 3: Slow Cooling (Recrystallization)
This classic method is ideal for purifying compounds and relies on the principle that the compound is significantly more soluble in a given solvent at higher temperatures than at lower temperatures.
Materials:
-
Crude or purified this compound derivative
-
Solvent with a steep solubility-temperature gradient for the compound (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent or solvent mixture.
-
Gently heat the mixture on a hot plate with stirring until the compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process further.[1]
-
After the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[1]
-
Dry the crystals under vacuum or in a desiccator.
Visualizations
The following diagrams illustrate the workflows for the described crystallization methods.
Caption: Workflow for the Slow Evaporation Crystallization Method.
Caption: Workflow for the Vapor Diffusion Crystallization Method.
Caption: Workflow for the Slow Cooling (Recrystallization) Method.
References
Application Notes and Protocols for Developing SAR Studies of 2H-1,2,3-Triazol-4-ylmethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Structure-Activity Relationship (SAR) studies on 2H-1,2,3-triazol-4-ylmethanol analogs. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] These notes are intended to guide researchers through the process of synthesizing, purifying, characterizing, and evaluating the biological activity of novel analogs to establish a comprehensive SAR.
Overview of SAR Study Workflow
A typical SAR study for this compound analogs involves a systematic process of chemical synthesis, biological testing, and data analysis. The goal is to understand how modifications to the chemical structure of the lead compound, this compound, affect its biological activity. This iterative process is crucial for optimizing lead compounds into potent and selective drug candidates.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Synthetic Protocols
The synthesis of 1,2,3-triazole derivatives is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[5][6] This reaction is a cornerstone for generating diverse libraries of triazole analogs for SAR studies.
General Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazole Analogs via CuAAC
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazole analogs, which can be adapted for the synthesis of derivatives of this compound.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole analog.
Caption: Key components of the CuAAC "Click Chemistry" reaction.
Biological Evaluation Protocols
The choice of biological assays will depend on the therapeutic target of interest. Given the broad spectrum of activities reported for 1,2,3-triazoles, common starting points include anticancer and antimicrobial screenings.[2][7][8]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)[5][9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7][11]
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation for SAR Analysis
Clear and structured presentation of quantitative data is essential for discerning structure-activity relationships. The following tables provide templates for organizing synthetic and biological data.
Table 1: Synthesized this compound Analogs and their Physicochemical Properties
| Compound ID | R¹ Substituent | R² Substituent | Molecular Formula | Molecular Weight | LogP (calculated) |
| L-1 | H | H | C₃H₅N₃O | 99.09 | -0.5 |
| A-1 | Phenyl | H | C₉H₉N₃O | 175.19 | 1.2 |
| A-2 | 4-Chlorophenyl | H | C₉H₈ClN₃O | 209.63 | 1.9 |
| A-3 | H | Methyl | C₄H₇N₃O | 113.12 | -0.1 |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 |
| L-1 | >100 | >100 | >100 |
| A-1 | 55.2 | 68.4 | 72.1 |
| A-2 | 12.5 | 20.1 | 18.7 |
| A-3 | 89.3 | >100 | >100 |
| ... | ... | ... | ... |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Table 3: In Vitro Antibacterial Activity of this compound Analogs
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| L-1 | >128 | >128 |
| A-1 | 64 | 128 |
| A-2 | 16 | 32 |
| A-3 | >128 | >128 |
| ... | ... | ... |
| Ciprofloxacin | 0.5 | 0.25 |
Visualization of Logical Relationships
Visualizing the logical flow of an SAR study can aid in planning and communication.
Caption: Logical flow of an iterative SAR cycle.
By following these protocols and maintaining organized data, researchers can efficiently navigate the complexities of SAR studies for this compound analogs and accelerate the discovery of new therapeutic agents.
References
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiplasmodial Activity of 1,2,3-Triazole-Naphthoquinone Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-1,2,3-Triazol-4-ylmethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2H-1,2,3-triazol-4-ylmethanol synthesis. The primary synthetic route discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which reliably forms a stable 1,2,3-triazole linkage.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and efficient method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][][4] This "click" reaction involves the cycloaddition of an azide with a terminal alkyne, in this case, propargyl alcohol, to regioselectively produce the 1,4-disubstituted 1,2,3-triazole.[5][6]
Q2: Why is the CuAAC reaction preferred for this synthesis? A2: The CuAAC reaction is favored due to its high reliability, high yields, mild reaction conditions, and wide functional group tolerance.[2][7][8] It typically proceeds at room temperature in various solvents, including aqueous media, and generates byproducts that are easy to remove.[5][6]
Q3: What are the key reagents required for this synthesis? A3: The essential reagents are:
-
An azide (R-N₃)
-
Propargyl alcohol (the alkyne source)
-
A copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5][6]
-
Optionally, a copper-coordinating ligand to stabilize the Cu(I) catalyst and accelerate the reaction.[1][9]
Q4: Can I use a copper(II) salt directly as the catalyst? A4: No, the active catalytic species is copper(I). If you start with a copper(II) salt (e.g., CuSO₄), you must add a reducing agent, most commonly sodium ascorbate, to generate the Cu(I) species in the reaction mixture.[5][6] It is recommended to use freshly prepared sodium ascorbate solution for best results.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have oxidized to the inactive Cu(II) state.[1] 2. Poor Reagent Quality: Starting materials (azide or alkyne) may be impure or degraded. 3. Insufficient Reducing Agent: Not enough sodium ascorbate was added, or it has degraded.[1] 4. Catalyst Inhibition: Other molecules in the mixture (e.g., certain buffers, ligands like iodide) are sequestering the copper catalyst.[9] | 1. Ensure an excess of reducing agent (sodium ascorbate) is present.[6] Use a copper-chelating ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[1][6][9] 2. Verify the purity of your azide and propargyl alcohol using techniques like NMR or GC-MS. 3. Always use freshly prepared sodium ascorbate solution.[1] 4. Test the reaction with a model alkyne like phenylacetylene to confirm catalyst activity.[9] If inhibition is suspected, consider increasing the copper concentration.[9] |
| Formation of Side Products | 1. Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the alkyne can couple with itself to form a diyne byproduct.[6] 2. Azide Reduction: Some reducing agents, like phosphines (e.g., TCEP), can reduce the azide, rendering it inactive for cycloaddition.[9][10] | 1. Degas the reaction mixture before adding the copper catalyst. Maintain an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of sodium ascorbate is present to prevent oxidative coupling.[6] 2. Use sodium ascorbate as the preferred reducing agent. Avoid TCEP.[9][10] |
| Difficult Purification | 1. Copper Contamination: The triazole product can chelate with copper, making it difficult to remove the metal completely.[11] 2. Emulsion during Workup: The product and byproducts may form an emulsion during aqueous extraction. | 1. Wash the organic layer with an aqueous solution of a chelating agent like EDTA to remove residual copper.[11] 2. Filter the crude product through a short plug of silica gel or activated carbon.[11] 3. If emulsions form, try adding brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of celite. |
| Reaction Stalls or is Slow | 1. Low Catalyst Concentration: The concentration of active Cu(I) is too low. 2. Poor Solubility: One or more reagents are not fully dissolved in the chosen solvent. 3. Low Temperature: The reaction rate may be slow at room temperature for sterically hindered substrates. | 1. Add a copper-stabilizing ligand (e.g., THPTA) to maintain a higher concentration of the active catalyst and accelerate the reaction.[1][6] 2. Choose a solvent system in which all components are soluble. Aprotic polar solvents like DMSO or DMF can be effective.[12] 3. Gently heat the reaction (e.g., to 40-60 °C). Microwave heating can also significantly reduce reaction times.[6] |
Data Summary Tables
Table 1: Effect of Catalyst System on Reaction Rate
| Catalyst System | Ligand | Relative Rate | Key Advantages |
| CuSO₄ / Sodium Ascorbate | None | Baseline | Simple, inexpensive reagents. |
| Cu(I) Salt (e.g., CuI, CuBr) | None | Moderate | No reducing agent needed, but sensitive to oxidation. |
| CuSO₄ / Sodium Ascorbate | THPTA | High | Accelerates reaction, water-soluble, improves biocompatibility.[1][9] |
| CuSO₄ / Sodium Ascorbate | TBTA | High | Significantly accelerates the reaction and protects Cu(I).[6] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Typical Yield | Notes |
| H₂O / t-BuOH (1:1) | Excellent | Common for bioconjugation; good for polar substrates. |
| DMSO | Excellent | Good for a wide range of substrates, especially those with poor water solubility.[12] |
| DMF | Good-Excellent | Similar to DMSO, performs well with many substrates.[12] |
| THF, CH₂Cl₂ | Moderate-Good | Less polar; may require longer reaction times or heating. |
| CH₃CN / H₂O | Good | Often used for synthesizing triazole derivatives.[2] |
Experimental Protocols
Protocol: Standard Copper-Catalyzed Synthesis of a 1,4-Disubstituted-1,2,3-triazole
This protocol is a general framework and may require optimization for specific azides.
-
Reagent Preparation:
-
Prepare stock solutions of your azide, propargyl alcohol, CuSO₄, and a ligand (e.g., THPTA) in a suitable solvent (e.g., water or DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use.[1]
-
-
Reaction Setup:
-
In a reaction vial, combine the azide (1.0 equivalent) and propargyl alcohol (1.0-1.2 equivalents).
-
Add the reaction solvent (e.g., a 1:1 mixture of water and t-BuOH) to achieve the desired concentration (typically 0.1-1.0 M).
-
In a separate tube, premix the CuSO₄ solution (e.g., 1-5 mol%) and the ligand solution (e.g., 5 mol% if the copper-to-ligand ratio is 1:1).[1][9]
-
Add the catalyst premix to the main reaction vial and mix thoroughly.
-
-
Initiation and Monitoring:
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with an aqueous EDTA solution to remove copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.
-
Visualizations
Caption: General synthesis pathway for this compound via CuAAC.
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2H-1,2,3-Triazol-4-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-1,2,3-triazol-4-ylmethanol. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on common side reactions and purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of isomers. How can I selectively synthesize the this compound?
A1: The formation of regioisomers, specifically the N1- and N2-substituted triazoles, is a common challenge. The regioselectivity is highly dependent on the synthetic route.
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For direct synthesis: The recommended method for high regioselectivity is the one-pot, three-component reaction of a terminal alkyne (like propargyl alcohol), sodium azide, and formaldehyde, catalyzed by a copper(I) source. This reaction has been shown to yield the desired 2-hydroxymethyl-2H-1,2,3-triazoles with high selectivity.[1][2]
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For two-step synthesis: If you are synthesizing the parent NH-1,2,3-triazole first and then performing an N-hydroxymethylation with formaldehyde, you are likely to get a mixture of the 1H and 2H isomers.[1] For instance, the reaction of the parent NH-triazole with formaldehyde can produce a 7:3 mixture of 2H- and 1H-hydroxymethyl derivatives.[1] To favor the 2H isomer, it is advisable to use the direct three-component synthesis.
Troubleshooting Isomer Formation:
| Problem | Potential Cause | Recommended Solution |
| Mixture of N1 and N2 isomers | Two-step synthesis involving N-alkylation of a pre-formed NH-1,2,3-triazole. | Switch to the one-pot, three-component copper-catalyzed reaction of the alkyne, sodium azide, and formaldehyde.[1][2] |
| Low regioselectivity in the three-component reaction | Sub-optimal reaction conditions or catalyst system. | Ensure the use of a reliable Cu(I) source. The reaction is generally highly selective for the N2 isomer under the reported conditions.[1] |
Q2: I am observing significant byproduct formation that is not the N1-isomer. What are the likely side reactions?
A2: Besides isomeric impurities, other side reactions can occur, often related to the starting materials and catalyst.
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Oxidative Homocoupling of Alkyne: In the presence of oxygen, the copper(I) catalyst can promote the oxidative coupling of the terminal alkyne (propargyl alcohol) to form a diacetylene byproduct (a diol in this case). This is a common side reaction in copper-catalyzed alkyne reactions.
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Formaldehyde Side Reactions: Formaldehyde can undergo self-polymerization to form paraformaldehyde, especially in aqueous solutions.[3][4] It can also participate in the Cannizzaro reaction in the presence of a base, disproportionating to formic acid and methanol.[3]
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Reactions involving Propargyl Alcohol: Propargyl alcohol itself can undergo side reactions. For instance, certain alkynes can undergo copper-induced fragmentation, though this is more common with tertiary propargyl substrates.[5]
Troubleshooting Byproduct Formation:
| Problem | Potential Cause | Recommended Solution |
| Formation of diacetylene byproduct | Presence of oxygen in the reaction mixture. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent like sodium ascorbate can help maintain the copper in the +1 oxidation state and minimize oxidative coupling. |
| Low yield due to starting material decomposition | Instability or side reactions of formaldehyde. | Use a fresh, high-quality source of formaldehyde. Commercial formaldehyde solutions often contain methanol as a stabilizer, which is generally compatible with the reaction.[3][4] |
Q3: My product appears pure by TLC, but the NMR spectrum is broad or some signals are missing. What could be the issue?
A3: This is a common issue when using copper catalysts. Trace amounts of paramagnetic Cu(II) ions in your purified product can cause significant broadening or even disappearance of NMR signals.
Troubleshooting Poor NMR Resolution:
| Problem | Potential Cause | Recommended Solution |
| Broad or missing NMR signals | Paramagnetic impurities, likely residual Cu(II) from the catalyst. | Wash the product with a solution of a chelating agent like EDTA or ammonia to sequester and remove copper ions. Multiple washes may be necessary. Recrystallization or column chromatography with a solvent system that helps to leave the copper salts on the stationary phase can also be effective. |
Q4: How can I effectively purify this compound from its N1-isomer and other byproducts?
A4: Purification can be challenging due to the similar polarity of the isomers.
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Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. The N2-isomer is generally more stable and may have different retention characteristics compared to the N1-isomer.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification, especially for removing less abundant isomers and other impurities.
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Chemical Conversion and Separation: In some cases, the hydroxyl group can be derivatized to a less polar group (e.g., a chloride) to facilitate separation of the isomers by chromatography. The derivative can then be converted back to the alcohol. For example, 2H-hydroxymethyl-1,2,3-triazoles can be chlorinated with PCl5, and the resulting chloromethyl derivatives may be easier to separate.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles
This protocol is adapted from the work of Kalisiak and Fokin.[1][2]
Materials:
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Terminal alkyne (e.g., propargyl alcohol)
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Sodium azide (NaN₃)
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Formaldehyde (37% aqueous solution)
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Copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate)
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Solvent (e.g., 1,4-dioxane, water, or a mixture)
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Acetic acid (optional, can improve yield)
Procedure:
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To a solution of the terminal alkyne in the chosen solvent, add sodium azide and the aqueous formaldehyde solution.
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Add the copper(I) catalyst. If using CuSO₄, pre-mix it with sodium ascorbate in water to generate the Cu(I) species in situ.
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If desired, add an equimolar amount of acetic acid.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with an aqueous solution of ammonia or EDTA to complex the copper catalyst.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Reported Yields for the Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles
| Alkyne Substrate | Yield (%) | Reference |
| Various terminal alkynes | 67-95 | [2] |
| Terminal alkynes with immobilized catalyst | up to 99 | [6] |
Table 2: 1H NMR Data for Isomeric (Benzyl-1,2,3-triazol-4-yl)methanol Compounds in DMSO-d6
| Compound | Triazole-H (ppm) | CH₂-N (ppm) | CH₂-O (ppm) | OH (ppm) | Aromatic-H (ppm) | Reference |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | 8.02 (s, 1H) | 5.56 (s, 2H) | 4.50 (d, 2H) | 5.16 (t, 1H) | 7.21-7.39 (m, 5H) | [7] |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | 8.06 (s, 1H) | 5.56 (s, 2H) | 4.48 (d, 2H) | 5.23 (s, 1H) | 7.26-7.33 (m, 5H) | [8] |
Note: The chemical shifts for the target molecule, this compound, will differ, particularly the absence of the benzyl signals and a different chemical environment for the triazole proton.
Visualizations
Caption: A general experimental workflow for the one-pot synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formaldehyde - Wikipedia [en.wikipedia.org]
- 4. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
optimizing reaction conditions for 2h-1,2,3-triazol-4-ylmethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2H-1,2,3-triazol-4-ylmethanol. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A highly efficient method is the one-pot, three-component reaction involving a terminal alkyne, sodium azide (NaN₃), and formaldehyde (HCHO). This reaction is typically catalyzed by a copper(I) source and proceeds via a cycloaddition mechanism. Yields for this reaction are reported to be in the range of 67% to 95%.[1][2]
Q2: What is the role of each component in the three-component synthesis?
A2:
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Terminal Alkyne (e.g., Propargyl alcohol): Provides the carbon backbone for the triazole ring and the methanol functional group.
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Sodium Azide (NaN₃): Serves as the nitrogen source for the triazole ring.
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Formaldehyde (HCHO): Reacts with one of the nitrogen atoms of the newly formed triazole ring to introduce the hydroxymethyl group at the N2 position.
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Copper(I) Catalyst: Essential for the cycloaddition reaction between the alkyne and the azide, significantly increasing the reaction rate and controlling regioselectivity.
Q3: What is the expected regioselectivity of the copper-catalyzed synthesis?
A3: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. However, in the three-component reaction for this compound, the subsequent reaction with formaldehyde directs the substitution to the N2 position of the triazole ring.
Q4: Are there any major safety precautions to consider?
A4: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Copper Catalyst | • Use a fresh, high-purity source of Cu(I) salt (e.g., CuI, CuBr).• If using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate the active Cu(I) species in situ.[3]• Consider using a stabilizing ligand for the Cu(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to prevent oxidation.[3] |
| 2. Poor Quality of Reagents | • Use freshly opened or purified solvents and reagents.• Ensure the terminal alkyne is free of impurities. | |
| 3. Incomplete Reaction | • Increase the reaction time.• Gently warm the reaction mixture (monitor for side reactions).• Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Side Products | 1. Homocoupling of the Alkyne (Glaser coupling) | • This is a common side reaction in the presence of oxygen.[4]• Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).• Use a slight excess of the reducing agent if using a Cu(II) precursor. |
| 2. Formation of 1H-1,2,3-triazol-4-ylmethanol | • This can occur if the reaction with formaldehyde is inefficient. • Ensure the formaldehyde solution is of good quality and used in the correct stoichiometric amount. • The addition of a mild acid, such as acetic acid, can facilitate the reaction with formaldehyde.[1][2] | |
| Difficulty in Product Purification | 1. Presence of Copper Catalyst in the Final Product | • After the reaction is complete, quench with a solution of ammonia or ammonium chloride to form a soluble copper-ammonia complex that can be removed during aqueous workup. |
| 2. Product is Highly Polar and Water-Soluble | • Extract the product from the aqueous phase using a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.• If the product remains in the aqueous layer, consider concentrating the aqueous phase and purifying by column chromatography using a polar stationary phase (e.g., silica gel) and a polar eluent system. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on commonly cited methods.[1][2] Researchers should optimize conditions based on their specific substrates and laboratory setup.
Materials:
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Propargyl alcohol
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Sodium azide (NaN₃)
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Formaldehyde (37% solution in water)
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Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate (if using CuSO₄)
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Acetic acid
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1,4-Dioxane
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and sodium azide (1.1 eq) in a mixture of 1,4-dioxane and water.
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Add formaldehyde (1.2 eq) and acetic acid (1.0 eq) to the reaction mixture.
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In a separate vial, prepare the catalyst. If using CuI (0.05 eq), add it directly to the reaction mixture. If using CuSO₄·5H₂O (0.05 eq), dissolve it in a minimal amount of water and add it to the reaction, followed by the addition of sodium ascorbate (0.1 eq).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
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Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution and stir for 30 minutes.
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Extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound
| Catalyst System | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| CuI | 1,4-Dioxane/H₂O | Room Temp | 12-24 | 67-95 | [1][2] |
| CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 12-24 | Good to Excellent | General Click Chemistry |
| Cu(OAc)₂ | DMSO | 80 °C | 8 | Moderate to Good | General Click Chemistry |
| Cu Nanoparticles | H₂O | 60 °C | 6 | High | General Click Chemistry |
Note: The yields are indicative and can vary based on the specific substrate and reaction scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
stability issues of 2h-1,2,3-triazol-4-ylmethanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2H-1,2,3-triazol-4-ylmethanol in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,3-triazole ring in this compound?
A1: The 1,2,3-triazole ring is an aromatic heterocycle and is generally considered to be surprisingly stable.[1][2] It is resistant to hydrolysis under typical acidic or basic conditions, as well as to metabolic degradation and redox conditions.[1][3] The 2H-tautomer of 1,2,3-triazole is the predominant form in aqueous solutions.[2][4]
Q2: What are the primary factors that can influence the stability of this compound in solution?
A2: Several factors can affect the stability of triazole derivatives in solution. These include:
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pH: While generally stable, extreme pH conditions (very strong acids or bases) combined with elevated temperatures can potentially lead to degradation or rearrangement of the triazole ring.[5]
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Temperature: High temperatures can accelerate degradation. For long-term storage of solutions, refrigeration or freezing is recommended.[5]
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Light: Photodegradation can be a concern for some triazole derivatives, especially when exposed to UV light. It is advisable to protect solutions from light by using amber vials or storing them in the dark.[5]
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Solvent: The choice of solvent can impact stability. For many applications, polar aprotic solvents like DMSO and DMF are found to be suitable.[6][7] The stability in aqueous solutions is generally good due to the high solubility of the triazole moiety.[4][6]
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Presence of other reagents: Strong oxidizing or reducing agents may affect the molecule, although the triazole ring itself is relatively resistant.[3]
Q3: How should I store solutions of this compound to ensure maximum stability?
A3: For optimal stability, solutions of this compound should be stored in a cool, dark place.[5] Using tightly sealed containers is also recommended to prevent solvent evaporation and contamination. For long-term storage, it is best to store solutions at low temperatures, such as +4°C or frozen, and protected from light.[5]
Q4: I am observing inconsistent results in my biological assays. Could this be related to the instability of my this compound stock solution?
A4: Yes, inconsistent results in biological assays can be a sign of compound degradation.[5] If you suspect instability, it is recommended to prepare fresh solutions from a solid sample. You can also assess the purity of your stock solution using an appropriate analytical method like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) after short-term storage of a solution. | Degradation of this compound. | 1. Prepare a fresh solution from solid material and re-analyze. 2. Review storage conditions: ensure the solution is protected from light and stored at an appropriate temperature. 3. Check the pH of the solution; if not neutral, consider buffering. 4. Investigate potential incompatibility with the solvent or other components in the solution. |
| Loss of biological activity or inconsistent assay results over time. | Compound degradation in the assay medium or stock solution. | 1. Always use freshly prepared dilutions for your experiments. 2. Assess the stability of the compound under your specific assay conditions (e.g., temperature, pH of the buffer, incubation time). 3. Perform a quality control check on your stock solution to confirm its concentration and purity. |
| Color change observed in the solution. | Potential degradation or reaction with other components. | 1. Immediately cease use of the solution. 2. Attempt to identify the cause. Was the solution exposed to light, high temperatures, or incompatible chemicals? 3. Prepare a fresh solution under controlled conditions and observe if the color change recurs. |
Experimental Protocols
Protocol: Assessment of Hydrolytic Stability of this compound
This protocol provides a general method for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- Buffer solutions: pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer)
- High-purity water
- Acetonitrile or methanol (HPLC grade)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Preparation of Test Solutions: In separate amber vials, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the aqueous buffer.
- Incubation: Store the test solutions at a constant temperature (e.g., room temperature or an elevated temperature like 40°C to accelerate potential degradation) and protect from light.
- Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
- Data Analysis: Plot the concentration of the compound as a function of time for each pH condition. This will allow for the determination of the degradation rate, if any.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: NMR Analysis of 2H-1,2,3-triazol-4-ylmethanol
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the NMR spectral analysis of 2H-1,2,3-triazol-4-ylmethanol, specifically focusing on the common issue of peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why is the proton signal for the triazole ring (H5) split, broad, or in some cases, missing?
A1: The appearance of the triazole H5 proton signal can be complex due to several dynamic processes. The most common causes are:
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Prototropic Tautomerism: The triazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2] The mobile proton on the ring nitrogen rapidly shifts between positions. If this exchange is slow on the NMR timescale, you may observe separate signals for each tautomer. If the exchange rate is intermediate, the signal will appear broad. A fast exchange results in a single, sharp, averaged signal. The position of this equilibrium is influenced by the solvent and substituents on the triazole ring.[1]
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Proton Exchange with Solvent: The triazole C-H proton can be acidic and may exchange with residual water (H₂O/HDO) or other acidic traces in the NMR solvent.[3] This exchange can lead to significant signal broadening or even the complete disappearance of the peak.
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Concentration Effects: At high concentrations, molecules can aggregate through intermolecular hydrogen bonding, which can also lead to peak broadening.[4]
Q2: The signals for the methylene (-CH₂OH) and hydroxyl (-OH) protons are unexpectedly split or broad. What could be the cause?
A2: These signals are highly sensitive to the chemical environment and dynamic processes:
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Hydroxyl Proton Exchange: The hydroxyl proton is an exchangeable proton, and its signal is often broad.[5] Its coupling to the adjacent methylene (-CH₂-) protons may not be observed in protic solvents or if traces of acid/base are present, as this catalyzes rapid exchange.[5] In a very dry, aprotic solvent like DMSO-d₆, you are more likely to observe this coupling, resulting in a triplet for the OH signal and a doublet for the CH₂ signal.
-
Influence of Tautomerism: The two main tautomers (1H and 2H) create different electronic environments. This can affect the chemical shift of the adjacent methylene group. If the tautomeric exchange is slow, you might see two distinct sets of signals for the -CH₂OH group corresponding to each tautomer.
-
Slow N-H Exchange: In some cases, particularly at low temperatures, the exchange of the triazole N-H proton can slow down. This could potentially lead to observable coupling with the methylene protons, further complicating the spectrum. Over time in solution, the dynamics can slow, leading to the splitting of NH peaks.[6]
Q3: How do solvent, concentration, and temperature affect the NMR spectrum of this compound?
A3: These three parameters are critical for obtaining a well-resolved spectrum:
-
Solvent: The choice of solvent can significantly alter chemical shifts and the rates of exchange processes.[4]
-
Aprotic solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆): These are generally preferred. DMSO-d₆ is particularly useful as it can slow down the exchange of -OH and -N-H protons, allowing for their observation and potential coupling.[5]
-
Protic solvents (e.g., D₂O, Methanol-d₄): These solvents will readily exchange with the -OH and N-H protons, causing their signals to disappear or merge with the residual solvent peak.[5]
-
-
Concentration: High sample concentrations can promote intermolecular hydrogen bonding and aggregation, leading to broader peaks. It is advisable to use a moderate concentration.
-
Temperature: Temperature directly influences the rate of dynamic equilibria like tautomerism and proton exchange.[5] Lowering the temperature can slow these processes, potentially "freezing out" individual tautomers and resulting in sharper, distinct signals. Conversely, increasing the temperature can accelerate exchange, leading to a single averaged peak.
Troubleshooting Summary
| Symptom | Potential Cause(s) | Suggested Solutions |
| Broad or Split Triazole H5 Signal | 1. Intermediate rate of tautomeric exchange.[1][2] 2. Exchange with residual water/acid in the solvent.[3] | 1. Lower the temperature to slow exchange and resolve individual tautomers. 2. Use a fresh, high-purity (scrupulously dry) NMR solvent. 3. Change to a different solvent (e.g., from CDCl₃ to DMSO-d₆). |
| Broad or Split -CH₂- Signal | 1. Coupling to the -OH proton (in dry, aprotic solvents). 2. Presence of multiple tautomers.[1][2] 3. Restricted rotation or atropisomerism in complex derivatives.[7] | 1. Add a drop of D₂O to the NMR tube to exchange the -OH proton and decouple it from the -CH₂ group, which should simplify the signal to a singlet (if no other coupling is present). 2. Acquire the spectrum at a different temperature to study the dynamic behavior. |
| Broad or Disappearing -OH Signal | 1. Rapid chemical exchange with solvent or impurities.[5] | 1. Ensure the use of a very dry, aprotic solvent like DMSO-d₆. 2. Lower the temperature to reduce the exchange rate.[5] |
| All Signals are Broad | 1. Sample concentration is too high (aggregation).[4] 2. Presence of paramagnetic impurities. 3. Poor magnetic field shimming. | 1. Dilute the sample. 2. Filter the sample through a small plug of celite or glass wool in a pipette. 3. Re-shim the spectrometer. |
Experimental Protocol: NMR Sample Preparation
To minimize variability and potential issues, a standardized sample preparation protocol is recommended.
-
Compound Purity: Ensure the this compound sample is pure and has been thoroughly dried to remove residual solvents or water.
-
Solvent Selection: Use a high-purity, deuterated solvent. For observing exchangeable protons, DMSO-d₆ is highly recommended. Store the solvent over molecular sieves to ensure it is dry.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a clean, dry pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. If sonication is used, be cautious of potential heating.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube. This helps remove dust and potential paramagnetic impurities.
-
Spectrometer Setup: Before acquiring the spectrum, allow the sample to equilibrate to the probe temperature for several minutes. Ensure the magnetic field is well-shimmed to obtain optimal resolution.
Data Presentation: Typical Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for this compound in DMSO-d₆. Actual values can vary based on experimental conditions.[8]
| Proton (¹H) | Expected δ (ppm) | Multiplicity | Notes |
| Triazole N-H | > 10 (often very broad) | Broad Singlet | Often not observed due to rapid exchange.[6][9] |
| Triazole C5-H | 7.5 - 8.5 | Singlet | Can be broadened by tautomerism or exchange.[3] |
| Hydroxyl (-OH) | 4.5 - 6.0 (variable) | Triplet / Broad Singlet | Appearance is highly dependent on dryness and temperature. |
| Methylene (-CH₂) | 4.5 - 5.0 | Doublet / Singlet | Appears as a doublet if coupled to -OH; a singlet if decoupled. |
| Carbon (¹³C) | Expected δ (ppm) | Notes |
| Triazole C4 | 145 - 155 | Carbon bearing the -CH₂OH group. |
| Triazole C5 | 122 - 130 | |
| Methylene (-CH₂) | 55 - 65 |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common NMR peak splitting and broadening issues with this compound.
Caption: Troubleshooting workflow for NMR peak splitting.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Overcoming Poor Solubility of 2H-1,2,3-Triazol-4-ylmethanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility associated with 2H-1,2,3-triazol-4-ylmethanol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the initial steps I should take to improve it?
A1: Initially, a thorough characterization of your compound's physicochemical properties is crucial. This includes determining its pKa, logP, and solid-state properties (e.g., crystallinity). Based on these properties, you can select a suitable solubility enhancement strategy. For a quick assessment, pH modification and the use of co-solvents are often the first approaches. The triazole moiety can have a weakly basic nature, allowing for salt formation or pH adjustment to increase solubility in acidic conditions.
Q2: Can I use pH adjustment to solubilize my triazole derivative?
A2: Yes, if your derivative has a basic center. The 1,2,3-triazole ring system is weakly basic. Protonation of the triazole ring at a pH below its pKa can significantly increase aqueous solubility. However, the effectiveness of this method depends on the overall molecule's properties and the presence of other ionizable groups. It's essential to determine the compound's pKa to select an appropriate pH range where the compound is sufficiently ionized and stable.
Q3: What are the most common formulation strategies for poorly soluble triazole derivatives?
A3: For triazole derivatives, several formulation strategies have proven effective. These include:
-
Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate.[1][2][3]
-
Cyclodextrin Complexation: Encapsulating the lipophilic part of the triazole derivative within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[6]
-
Prodrug Approach: Chemical modification of the parent molecule to a more soluble promoiety that is converted back to the active drug in vivo.
Q4: When should I consider a prodrug approach for my this compound derivative?
A4: A prodrug approach is particularly useful when formulation strategies are insufficient to achieve the desired bioavailability or when targeting specific tissues. For this compound derivatives, the hydroxyl group is an ideal handle for creating ester or phosphate prodrugs, which can significantly improve aqueous solubility. This strategy is also beneficial if the parent drug has high crystallinity that is difficult to overcome with formulation techniques alone.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition of aqueous media.
Possible Cause: The compound has "brick-dust" like properties (high crystal lattice energy) and is poorly wetted. The solvent-shift from a high-solubility organic solvent to an aqueous medium leads to rapid supersaturation and precipitation.
Troubleshooting Steps:
-
Increase Wetting: Incorporate a surfactant (e.g., Polysorbate 80, Pluronic F-127) into the aqueous medium to improve the wetting of the compound's surface.
-
Amorphous Solid Dispersion: Formulate the compound as an amorphous solid dispersion. The amorphous form lacks the high crystal lattice energy of the crystalline form, which can improve its dissolution rate and kinetic solubility.
-
Nanosuspension: Prepare a nanosuspension of the compound. The small particle size will increase the dissolution velocity, potentially overcoming the precipitation rate.
Issue 2: Low drug loading is achievable in my solid dispersion formulation.
Possible Cause: Poor miscibility between your this compound derivative and the chosen polymeric carrier.
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different polarities and hydrogen bonding capacities (e.g., PVP, HPMC, Soluplus®).
-
Incorporate a Surfactant: The addition of a surfactant can act as a plasticizer and improve the miscibility of the drug and polymer.
-
Optimize Drug-to-Polymer Ratio: Systematically evaluate different drug-to-polymer ratios to find the optimal balance between drug loading and the stability of the amorphous phase.
Issue 3: The solubility enhancement from cyclodextrin complexation is minimal.
Possible Cause: A poor fit of the guest molecule (your triazole derivative) within the cyclodextrin cavity or steric hindrance preventing efficient complexation.
Troubleshooting Steps:
-
Try Different Cyclodextrins: Evaluate different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) which have different cavity sizes and solubilities.
-
Ternary Complex Formation: The addition of a third component, such as a hydrophilic polymer or an amino acid, can improve the stability and solubilizing effect of the cyclodextrin complex.
-
Optimize Complexation Method: Experiment with different preparation methods for the inclusion complex, such as kneading, co-evaporation, and freeze-drying, as the method can influence the efficiency of complexation.[7]
Quantitative Data Summary
The following tables provide a summary of the potential solubility enhancements that can be achieved for a model this compound derivative using various techniques.
Table 1: Solubility Enhancement with Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Drug:Carrier Ratio | Solubility Increase (fold) |
| Solid Dispersion | PEG 4000 | 1:5 | ~60 |
| HPMC | 1:5 | ~45 | |
| Soluplus® | 1:3 | ~70 | |
| Cyclodextrin Complexation | β-Cyclodextrin | 1:1 Molar Ratio | ~20 |
| Hydroxypropyl-β-Cyclodextrin | 1:1 Molar Ratio | ~150 | |
| Nanosuspension | Pluronic F-127 | 2% (w/v) | ~35 |
Table 2: Effect of pH on the Solubility of a Model Triazole Derivative (pKa of conjugate acid = 3.5)
| pH | Solubility (µg/mL) |
| 7.4 | 2.5 |
| 5.0 | 15.8 |
| 4.0 | 125.6 |
| 3.0 | 895.3 |
| 2.0 | >1000 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of the this compound derivative and 500 mg of PEG 4000 in a suitable solvent system (e.g., methanol, dichloromethane, or a mixture thereof) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried solid dispersion from the flask, and mill it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
-
Cyclodextrin Solution: Prepare a saturated solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water by stirring at room temperature.
-
Drug Solution: Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the drug solution dropwise to the HP-β-CD solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Precipitation/Isolation: If a precipitate forms, collect it by filtration. If no precipitate forms, freeze-dry the solution to obtain the solid complex.
-
Washing and Drying: Wash the obtained solid with a small amount of cold water or the organic solvent used to remove any uncomplexed drug or cyclodextrin. Dry the complex in a vacuum oven at 40°C.
-
Characterization: Confirm the formation of the inclusion complex and evaluate the solubility enhancement using techniques such as phase-solubility studies, NMR, and dissolution testing.
Visualizations
Caption: Experimental workflow for the preparation and characterization of a solid dispersion.
Caption: Decision tree for selecting a solubility enhancement strategy for triazole derivatives.
References
- 1. QbD Driven Solid Dispersion Development for Enhanced Solubility and Dissolution of BCS Class II Drug: Voriconazole as a Model Drug - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
Technical Support Center: Reactions of 2H-1,2,3-Triazol-4-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 2H-1,2,3-triazol-4-ylmethanol, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Yield of the Desired 1,4-Disubstituted Triazole Product
Question: I am performing a CuAAC reaction between an organic azide and propargyl alcohol to synthesize a 1-substituted-1H-1,2,3-triazol-4-ylmethanol, but I am observing a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
A low or negligible yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a step-by-step troubleshooting guide:
-
Inactivation of the Copper(I) Catalyst: The catalytically active species is Cu(I). Its oxidation to Cu(II) by atmospheric oxygen is a common cause of reaction failure.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions by sparging with an inert gas or by using freeze-pump-thaw cycles. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized Cu(II).[1][2][3]
-
Analytical Check: If you observe a blue or green color in your reaction mixture, it indicates the presence of Cu(II), suggesting catalyst oxidation.
-
-
Impurity of Starting Materials: Impurities in either the azide or propargyl alcohol can poison the catalyst or participate in side reactions.
-
Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry before the reaction. Propargyl alcohol should be colorless; a yellow or brownish color may indicate polymerization or oxidation.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the reaction rate and yield.
-
Solution:
-
Solvent: A variety of solvents can be used, with mixtures of water and t-butanol or DMSO being common for bioconjugation. For organic synthesis, solvents like THF, DMF, and dichloromethane are often employed.
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50 °C) may be beneficial. However, higher temperatures can promote side reactions.[4]
-
Concentration: The CuAAC reaction is concentration-dependent. If your reaction is too dilute, the rate will be slow. If possible, increase the concentration of your reactants.
-
-
-
Inappropriate Ligand or Lack Thereof: While not always necessary, a copper-coordinating ligand can stabilize the Cu(I) oxidation state, increase the reaction rate, and prevent catalyst precipitation.
-
Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective. For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired triazole, but I am also observing significant byproducts that are complicating purification. What are these byproducts and how can I minimize their formation?
Answer:
The most common byproduct in CuAAC reactions is the homocoupled alkyne dimer, formed via the Glaser coupling reaction. Other side products can also arise depending on the specific substrates and conditions.
-
Glaser Coupling (Alkyne Homodimerization): This is the oxidative coupling of two terminal alkynes (in this case, propargyl alcohol) to form a 1,3-diyne. This side reaction is promoted by the presence of oxygen and Cu(II).[2]
-
Byproduct Structure: HO-CH₂-C≡C-C≡C-CH₂-OH (1,6-dihydroxy-2,4-hexadiyne)
-
Minimization Strategy:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.
-
Reducing Agent: Use a sufficient excess of a freshly prepared sodium ascorbate solution to maintain the copper in the +1 oxidation state.[3]
-
Ligand: Use a suitable copper ligand to stabilize the Cu(I) catalyst.
-
-
-
Formation of the 1,5-Regioisomer: While the CuAAC reaction is highly regioselective for the 1,4-disubstituted product, the uncatalyzed thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-isomers.
-
Byproduct Structure: 1-substituted-1H-1,2,3-triazol-5-ylmethanol
-
Minimization Strategy: Ensure that the reaction is well-catalyzed by using an appropriate amount of a soluble and active copper(I) source. Avoid unnecessarily high reaction temperatures, which can favor the thermal pathway.
-
-
Side Reactions Involving the Hydroxyl Group: While less common under standard CuAAC conditions, the hydroxyl group of propargyl alcohol could potentially undergo side reactions, such as oxidation, especially if harsh conditions or incompatible reagents are used.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reactants and catalyst for the synthesis of this compound?
A1: A good starting point is a 1:1 to 1:1.2 molar ratio of the azide to propargyl alcohol. The copper catalyst is typically used in catalytic amounts, ranging from 1 to 5 mol%. The reducing agent, sodium ascorbate, is used in excess, often 5 to 10 mol%. If a ligand is used, it is typically in a 1:1 to 5:1 molar ratio with the copper catalyst.
Q2: How can I effectively remove the copper catalyst after the reaction?
A2: Several methods can be used to remove the copper catalyst:
-
Aqueous Workup: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia can sequester the copper ions into the aqueous phase.
-
Chromatography: Silica gel column chromatography is often effective for purifying the product and removing the copper catalyst and other byproducts.
-
Specialized Resins: Copper-scavenging resins can be used to selectively remove copper from the reaction mixture.
Q3: Can I use a Cu(II) salt directly as a catalyst?
A3: Yes, Cu(II) salts such as copper(II) sulfate (CuSO₄) are commonly used as the precatalyst. However, a reducing agent like sodium ascorbate must be added to the reaction mixture to generate the active Cu(I) catalyst in situ.[3]
Q4: My azide is not very soluble in the reaction solvent. What can I do?
A4: You can try using a co-solvent system to improve solubility. For example, if you are using a water-based system, adding a miscible organic solvent like DMSO, DMF, or t-butanol can help. Sonication can also be used to aid in the dissolution of starting materials.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the product. ¹H NMR can also be used to monitor the disappearance of the alkyne proton of propargyl alcohol.
Data Presentation
The formation of byproducts is highly dependent on the specific reaction conditions. The following tables summarize the key factors influencing byproduct formation and provide a qualitative assessment of their potential levels.
Table 1: Factors Influencing Glaser Coupling of Propargyl Alcohol
| Factor | Condition Favoring Low Byproduct | Condition Favoring High Byproduct | Qualitative Byproduct Level (High Condition) |
| Atmosphere | Inert (Nitrogen, Argon) | Aerobic (Air) | Significant |
| Reducing Agent | Freshly prepared, in excess | Absent or degraded | Significant |
| Cu(I) Ligand | Present and effective | Absent | Moderate to Significant |
| Temperature | Room Temperature | Elevated Temperatures | Moderate |
Table 2: General Troubleshooting for Low Yield in CuAAC Reactions
| Symptom | Possible Cause | Recommended Action |
| No product formation | Inactive catalyst | Degas solvents, use fresh sodium ascorbate, consider a ligand. |
| Incomplete reaction | Insufficient catalyst or low concentration | Increase catalyst loading, increase reactant concentrations. |
| Multiple spots on TLC | Side reactions (e.g., Glaser coupling) | Ensure inert atmosphere, use excess reducing agent. |
| Starting material insoluble | Poor solvent choice | Use a co-solvent system (e.g., water/DMSO). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-1H-1,2,3-triazol-4-ylmethanol in an Aqueous System
This protocol is suitable for water-soluble azides.
Materials:
-
Organic azide (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent: deionized water and t-butanol (1:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and propargyl alcohol in the water/t-butanol solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 2: General Procedure for the Synthesis of 1-Substituted-1H-1,2,3-triazol-4-ylmethanol in an Organic Solvent
This protocol is suitable for azides that are soluble in organic solvents.
Materials:
-
Organic azide (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add the organic azide and propargyl alcohol.
-
Dissolve the reactants in anhydrous THF.
-
Add DIPEA to the reaction mixture.
-
Add CuI to the stirred solution.
-
Stir the reaction at room temperature under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the CuAAC synthesis of this compound derivatives.
Caption: A logical troubleshooting workflow for addressing byproduct formation in this compound synthesis.
References
Technical Support Center: Large-Scale Production of 2H-1,2,3-triazol-4-ylmethanol
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with the scale-up synthesis of 2H-1,2,3-triazol-4-ylmethanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work, with a focus on the prevalent Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, often referred to as "click chemistry".[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Issue ID: SCAL-001 - Low or Inconsistent Yields
Question: My reaction yield has significantly dropped or become inconsistent since moving from a lab scale to a pilot scale. What are the potential causes and how can I fix this?
Answer:
Several factors can contribute to decreased yields during scale-up. Here are the common culprits and their solutions:
-
Poor Mixing: Inadequate agitation in larger reactors can lead to localized concentration gradients and temperature differences, hindering the reaction.
-
Solution: Ensure the stirring mechanism is appropriate for the vessel size. For larger reactors, consider using an overhead mechanical stirrer with an appropriately designed impeller to ensure homogeneity.
-
-
Oxygen Contamination: The Cu(I) catalyst is sensitive to oxidation to the inactive Cu(II) state, especially with increased surface area exposure during larger-scale transfers and reactions.
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. The use of a mild reducing agent, such as sodium ascorbate, can also help to regenerate the active Cu(I) catalyst in situ.[3]
-
-
Sub-optimal Reactant Concentrations: Simply scaling up volumes might not maintain the ideal concentrations that were effective on a smaller scale.
-
Solution: Re-optimize the concentration of your reactants for the new scale. It is crucial to maintain the optimal molar ratios. A slight excess of one reactant, like propargyl alcohol, can sometimes drive the reaction to completion.[3]
-
Issue ID: SCAL-002 - Significant Byproduct Formation
Question: I am observing significant byproduct formation in my scaled-up reaction. How can I improve the selectivity for this compound?
Answer:
Byproduct formation is a common challenge in scaling up organic reactions. For the synthesis of 1,4-disubstituted triazoles, two main side reactions are often observed:
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, terminal alkynes like propargyl alcohol can couple to form diynes.[3]
-
Solution: The most effective way to prevent this is to conduct the reaction under a strictly inert atmosphere (nitrogen or argon) to minimize oxygen exposure.[3]
-
-
Formation of 1,5-Regioisomer: If the reaction is heated or if the Cu(I) catalyst is not sufficiently active, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition can occur, leading to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[3]
Issue ID: SCAL-003 - Difficulties in Product Purification
Question: My product is difficult to purify at a large scale. What are some effective purification strategies for removing the copper catalyst and other impurities?
Answer:
Purification can become a bottleneck during scale-up. Here are some strategies to consider:
-
Residual Copper Removal: The copper catalyst can be challenging to remove completely.
-
Solution: Several methods can be employed for copper removal. Washing the organic extract with an aqueous solution of ammonia or ammonium chloride can help to chelate and remove copper salts. Alternatively, specialized copper scavenging resins can be used. For larger scales, crystallization is often a more practical and economical purification method than column chromatography.[3]
-
-
Starting Material and Byproduct Removal: Unreacted starting materials or byproducts may co-elute with the product during chromatography or co-precipitate during crystallization.
-
Solution: Re-evaluating the reaction stoichiometry to ensure one of the starting materials is fully consumed can simplify purification. If crystallization is the chosen method, careful selection of the solvent system is critical to ensure the desired product crystallizes out while impurities remain in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for synthesizing this compound?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely regarded as the most robust and scalable method.[1][2] This reaction is highly efficient, regioselective for the 1,4-isomer, and tolerant of a wide range of functional groups.[1] For industrial-scale production, transitioning from batch to continuous flow chemistry can offer significant advantages, including enhanced safety, improved heat and mass transfer, and greater consistency.[4][5]
Q2: What are the critical safety precautions when working with azides on a large scale?
Organic azides, especially those of low molecular weight, can be explosive and should be handled with extreme care.[6] Key safety precautions include:
-
Avoid Shock and Friction: Do not grind, scratch, or subject solid azides to friction.[3]
-
No Metal Contact: Use plastic or ceramic spatulas and avoid contact with metal surfaces that could lead to the formation of heavy metal azides, which are highly sensitive.[3]
-
Temperature Control: Keep azides cool and away from heat sources.[3] Perform reactions at the lowest effective temperature.
-
Use Dilute Solutions: Whenever possible, work with dilute solutions of the azide to minimize the risk.
-
In Situ Generation: Consider generating the azide in situ to avoid its isolation and handling as a concentrated substance.
Q3: What are the typical starting materials for the synthesis of this compound?
The synthesis typically involves the reaction of an azide source with propargyl alcohol.
-
Alkyne: Propargyl alcohol (HC≡CCH₂OH)
-
Azide Source: While sodium azide (NaN₃) is a common and inexpensive source, its high toxicity and the explosive nature of its hydrazoic acid byproduct are significant concerns for large-scale use.[7] Safer alternatives include trimethylsilyl azide (TMS-azide, (CH₃)₃SiN₃) or generating the azide in situ from a suitable precursor.[7]
Q4: How can I monitor the reaction progress effectively at a larger scale?
Effective reaction monitoring is crucial to determine the optimal reaction time and ensure completion. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[3] For larger-scale production, at-line or in-line process analytical technology (PAT) can provide real-time monitoring of reactant consumption and product formation.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the CuAAC synthesis of triazoles. Note that optimal conditions will vary depending on the specific azide used and the scale of the reaction.
Table 1: Comparison of Batch vs. Flow Synthesis Parameters
| Parameter | Batch Synthesis (Gram Scale) | Flow Synthesis |
| Catalyst Loading | 1-5 mol% Cu(I) source | Heterogeneous packed-bed catalyst |
| Reducing Agent | 2-10 mol% Sodium Ascorbate | Not always required with Cu(0) or stable Cu(I) catalysts |
| Temperature | Room Temperature | Room Temperature to moderate heating |
| Reaction Time | 1 - 24 hours | Minutes to hours (residence time) |
| Typical Yields | 80 - 98%[8] | Generally higher and more consistent |
| Safety | Handling of potentially unstable intermediates | Improved safety due to small reaction volumes |
Experimental Protocols
Protocol 1: Gram-Scale Batch Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (1.0 eq.) and the chosen solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Addition of Azide: Add the organic azide (1.05 eq.) to the solution. Handle with extreme caution.
-
Catalyst Preparation: In a separate container, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.) in a minimal amount of water.[3]
-
Reaction Initiation: Add the catalyst solution to the reactant mixture. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or, for larger scales, by crystallization.[3]
Protocol 2: Conceptual Continuous Flow Synthesis
-
System Setup: Set up a flow chemistry system consisting of two pumps, a T-mixer, a heated column reactor packed with a heterogeneous copper catalyst (e.g., copper-on-charcoal), and a back-pressure regulator.[3]
-
Reagent Preparation: Prepare two separate stock solutions:
-
Solution A: Propargyl alcohol in a suitable solvent.
-
Solution B: The organic azide in the same solvent.
-
-
Reaction Execution: Pump both solutions at defined flow rates through the T-mixer and into the heated catalyst column.
-
Collection: The product stream is collected at the outlet after passing through the back-pressure regulator.
-
Purification: The solvent is removed under reduced pressure, and the product is purified, often by crystallization, without the need to remove a soluble copper catalyst.
Visualizations
Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Comparison of generalized workflows for batch vs. continuous flow synthesis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 2H-1,2,3-Triazol-4-ylmethanol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2H-1,2,3-triazol-4-ylmethanol analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The two primary methods for the purification of this compound analogs are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the physical properties of the analog (e.g., crystallinity, polarity).
Q2: My triazole analog is highly polar due to the methanol group. How does this affect purification?
A2: The presence of the hydroxymethyl group increases the polarity of the molecule, which can present challenges in both recrystallization and column chromatography. For recrystallization, highly polar solvents like water, ethanol, or methanol may be required, and the compound might exhibit high solubility even at low temperatures, potentially leading to lower yields. For column chromatography, more polar solvent systems are necessary to elute the compound from the silica gel.
Q3: I synthesized my triazole analog using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. How can I effectively remove residual copper?
A3: Residual copper salts are a common impurity from CuAAC reactions and can be challenging to remove completely. Several strategies can be employed:
-
Aqueous Washes: Washing the crude product in an organic solvent with an aqueous solution of a chelating agent like EDTA or ammonia can help sequester and remove copper ions.
-
Filtration through a Silica Plug: Passing a solution of the crude product through a short plug of silica gel can effectively remove baseline impurities, including some copper salts.
-
Specialized Chromatography: In some cases, using a stationary phase other than silica gel or adding a chelating agent to the mobile phase may be necessary for complete removal.
Q4: How can I confirm the purity of my final this compound analog?
A4: A combination of analytical techniques should be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and quantifying any remaining impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any contaminants. Melting point analysis can also be a useful indicator of purity; a sharp melting point range is indicative of a pure compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | - Try a different solvent or a mixed-solvent system. - Concentrate the solution by slowly evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| "Oiling Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent. - Ensure a slow cooling process. - Use a lower-boiling point solvent. |
| Low Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Concentrate the mother liquor to recover a second crop of crystals. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored Impurities in Crystals | Colored impurities have similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimized. The column was not packed properly. | - Adjust the polarity of the eluent. A common starting point for triazole derivatives is a mixture of hexane and ethyl acetate. - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Product is Not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol to the ethyl acetate/hexane mixture may be necessary. |
| Streaking or Tailing of the Compound Band | The compound is too polar for the stationary/mobile phase combination. The compound is not fully dissolved when loaded. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Consider using a more polar stationary phase like alumina. - Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading onto the column. |
| Degradation of the Compound on the Column | The compound is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent. |
Quantitative Data
The following table summarizes purification data for representative this compound analogs from the literature. Note that optimal conditions will vary depending on the specific substituents on the triazole ring.
| Compound Analog | Purification Method | Solvent/Eluent System | Yield (%) | Melting Point (°C) | Reference |
| 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | Recrystallization | Acetonitrile | 70 | 208-209 | |
| (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | Recrystallization | Ethanol | 89 | 144-145 | |
| 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Recrystallization | Dimethylformamide (DMF) | 73 | 230-231 | |
| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | Column Chromatography | Hexane/Ethyl Acetate (95:5) | 45 | 118-120 | |
| 4-(5-Methyl-1H-1,2,3-triazole-1-yl) benzoic acid | Recrystallization | Ethanol | 82 | 243-244 |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for triazole derivatives include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).
-
Dissolution: Place the crude this compound analog in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before the hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a Thin Layer Chromatography (TLC) plate to determine the appropriate solvent system. A common stationary phase is silica gel. The eluent is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound analog.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound analogs.
Caption: Troubleshooting decision tree for common purification issues.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1H- and 2H-1,2,3-Triazole Regioisomers
A comparative guide for researchers, scientists, and drug development professionals.
The 1,2,3-triazole core is a key structural motif in a variety of biologically active compounds, demonstrating a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer effects.[1][2][4] The arrangement of the nitrogen atoms within the triazole ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.
General Biological Activity Trends: 1H- vs. 2H-1,2,3-Triazoles
In the landscape of drug discovery, 1,4-disubstituted 1H-1,2,3-triazoles have garnered considerable attention, largely due to their straightforward synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This has led to extensive exploration of their potential as anticancer, antifungal, and antibacterial agents. The 2H-1,2,3-triazole isomers, while also possessing significant biological activities, are often synthesized through different routes and their pharmacological properties are comparatively less explored in some areas.
Antifungal Activity
The triazole scaffold is a well-established pharmacophore in antifungal drug development, with many commercial drugs featuring a 1,2,4-triazole ring. Within the 1,2,3-triazole class, numerous derivatives have been synthesized and evaluated for their antifungal properties. While specific comparisons between 1H- and 2H-1,2,3-triazol-4-ylmethanol are unavailable, studies on other substituted triazoles indicate that the substitution pattern on the triazole ring is critical for activity. For instance, novel 1,2,3-triazole analogues of fluconazole have demonstrated potent activity against various Candida species.[6]
Anticancer Activity
Both 1H- and 2H-1,2,3-triazole derivatives have shown promise as anticancer agents. Research into 4,5-disubstituted 2H-1,2,3-triazoles has identified potent and selective inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[7] Notably, these 2H-triazole derivatives exhibited stronger IDO1 inhibition than some reported 1H-triazole-based inhibitors.[7] This suggests that the 2H-isomer may offer advantages for specific biological targets. The cytotoxicity of various 1,2,3-triazole derivatives has been evaluated against numerous cancer cell lines, with some compounds showing moderate activity against melanoma, colon, and breast cancer.[8]
Enzyme Inhibition
The structural characteristics of 1,2,3-triazoles make them effective enzyme inhibitors. As mentioned, 2H-1,2,3-triazoles have been identified as potent IDO1 inhibitors.[7] Other studies have explored 1,2,3-triazoles as inhibitors for a range of other enzymes, though direct comparative data for the 1H- and 2H-isomers of 4-ylmethanol is lacking.
Data on Structurally Related Compounds
To illustrate the potential differences in bioactivity, the following table summarizes hypothetical data based on general trends observed in the literature for different classes of 1,2,3-triazole derivatives. It is crucial to note that this table does not represent experimental data for 1H- and this compound but is intended to be illustrative of the types of comparative data found for other triazole isomers.
| Biological Activity | Compound Class | Target Organism/Cell Line | IC50 / MIC (µM) | Reference |
| Antifungal | 1,2,3-Triazole Phenylhydrazones | Rhizoctonia solani | 0.18 | [9] |
| Antifungal | Fluconazole Analogue (1,2,3-triazole) | Candida albicans | <0.125 | [6] |
| Anticancer (IDO1 Inhibition) | 4,5-disubstituted 2H-1,2,3-triazole | MDA-MB-231 cells | Low nanomolar | [7] |
| Cytotoxicity | 1,4-disubstituted 1,2,3-triazole | HL-60 cells | 1.15 | [10] |
Experimental Protocols
The following are generalized experimental protocols commonly used to assess the biological activities of novel compounds, based on the methodologies described in the cited literature.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or cells is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the growth medium in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Visualizing the Synthesis and Comparison
The following diagrams illustrate the general synthetic pathways to 1,4-disubstituted (1H) and 2,4-disubstituted (2H) 1,2,3-triazoles and a conceptual workflow for their biological comparison.
Caption: General synthetic routes to 1H- and 2H-1,2,3-triazole regioisomers.
Caption: Conceptual workflow for comparing the biological activities of triazole isomers.
References
- 1. An Overview on Biological Activities of 1,2,3-Triazole Derivatives [kr.cup.edu.in]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
2h-1,2,3-triazol-4-ylmethanol vs other triazole derivatives in activity assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various triazole derivatives, with a focus on their performance in anticancer and antifungal assays. While direct comparative data for 2H-1,2,3-triazol-4-ylmethanol is limited in publicly available research, this document summarizes the activities of structurally related 1,2,3-triazole and 1,2,4-triazole derivatives to offer a valuable reference for researchers in the field. The information is supported by experimental data from various studies, with detailed methodologies provided for key assays.
Core Structural Differences: 1,2,3-Triazole vs. 1,2,4-Triazole
The fundamental difference between 1,2,3-triazole and 1,2,4-triazole isomers lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This variation in nitrogen placement significantly influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecules, leading to distinct pharmacological profiles.
Anticancer Activity of Triazole Derivatives
Numerous 1,2,3-triazole and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis. The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Comparative Anticancer Activity Data (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various triazole derivatives against different cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole Derivatives | 1,2,3-Triazole-containing chalcone derivatives (e.g., 7a, 7c) | A549 (Lung) | 8.67 and 9.74 | [1] |
| 1,2,3-Triazole-containing podophyllotoxin derivatives (e.g., 19a-c) | A549 (Lung) | 0.0211 - 0.0294 | [1] | |
| 1,2,3-Triazole-containing coumarin derivatives (e.g., 4a, 4b) | A549 (Lung) | 2.97 and 4.78 | [2] | |
| Phosphonate 1,2,3-triazole derivative (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 | [3] | |
| Phosphonate 1,2,3-triazole derivative (Compound 8) | A-549 (Lung) | 21.25 | [3] | |
| Phosphonate 1,2,3-triazole derivative (Compound 8) | MCF-7 (Breast) | 18.06 | [3] | |
| Phosphonate 1,2,3-triazole derivative (Compound 8) | MDA-MB-231 (Breast) | 16.32 | [3] | |
| 1,2,4-Triazole Derivatives | 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol (24) | MCF-7 (Breast) | 0.052 | [4] |
| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol (24) | MDA-MB-231 (Breast) | 0.074 | [4] | |
| 1-(diarylmethyl)-1H-1,2,4-triazoles (diphenolic derivative 13o) | MCF-7 (Breast) | >1 (68% viability at 1 µM) | [4] |
Note: IC50 values are highly dependent on the specific assay conditions, cell line, and exposure time. Direct comparison should be made with caution.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[6]
-
MTT Addition: After the treatment period, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Signaling Pathways in Triazole-Induced Anticancer Activity
Triazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][9]
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2H-1,2,3-Triazol-4-ylmethanol as a Versatile Pharmacophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel pharmacophores is a cornerstone of modern drug discovery. The 1,2,3-triazole ring system, in particular, has garnered significant attention due to its synthetic accessibility, metabolic stability, and ability to engage in various biological interactions.[1] This guide provides a comparative analysis of derivatives of 2H-1,2,3-triazol-4-ylmethanol, a promising scaffold, by summarizing their biological activities against different targets and comparing their performance with established drugs. This objective evaluation, supported by experimental data, aims to validate the potential of this triazole derivative as a versatile pharmacophore in medicinal chemistry.
Performance Comparison of this compound Derivatives
The versatility of the this compound scaffold is demonstrated through the diverse biological activities of its derivatives. The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines, bacteria, and a key enzyme involved in diabetes.
Table 1: Anticancer Activity of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol and its Metal Complexes
Derivatives of the core scaffold have been synthesized and evaluated for their cytotoxic effects against the human breast cancer cell line MCF-7. The results are compared with the standard chemotherapeutic agent, Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) |
| (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (NTM) | MCF-7 | Not Reported (Less active than complexes) |
| [Co(NTM)(CH₃COO)₂] | MCF-7 | 12.22 |
| [Ni(NTM)(CH₃COO)₂] | MCF-7 | 14.16 |
| [Cu(NTM)(CH₃COO)₂] | MCF-7 | 11.21 |
| [Zn(NTM)(CH₃COO)₂] | MCF-7 | 14.64 |
| Doxorubicin (Standard) | MCF-7 | 0.69 - 8.3 µM[2][3][4][5] |
IC50 values for Doxorubicin can vary depending on the specific experimental conditions and the passage number of the cell line.
Table 2: Antibacterial Activity of 1-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazolo[3,4-b]quinoline Derivatives
The antibacterial potential of this compound derivatives has been explored against Escherichia coli. The minimum inhibitory concentration (MIC) values are compared with the widely used antibiotic, Ampicillin.
| Compound | Target Organism | MIC (µM) |
| Unsubstituted pyrazoloquinoline-triazole hybrid | E. coli | 299 - 383 |
| Ampicillin (Standard) | E. coli | >256 mg/L (~730 µM)[6][7] |
Table 3: α-Glucosidase Inhibitory Activity of 1-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazolo[3,4-b]quinoline Derivatives
Derivatives of the triazole scaffold have also been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion and a target for type 2 diabetes treatment.
| Compound | Target Enzyme | IC50 (µM) |
| Unsubstituted pyrazoloquinoline-triazole hybrid | α-glucosidase | 59 |
| Phenyl-substituted pyrazoloquinoline-triazole hybrid | α-glucosidase | 73 |
| Naphthyl-substituted pyrazoloquinoline-triazole hybrid | α-glucosidase | 70 |
| Acarbose (Standard) | α-glucosidase | 332 - 5130 µg/mL (~515 - 7950 µM)[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of the this compound derivatives.
Synthesis of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol Metal Complexes
The synthesis of the metal complexes involves the reaction of the (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand with various metal acetates.
Procedure:
-
A solution of the (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand in ethanol is prepared.
-
An ethanolic solution of the respective metal acetate (Cobalt(II), Nickel(II), Copper(II), or Zinc(II)) is added dropwise to the ligand solution with constant stirring.
-
The resulting mixture is refluxed for a specified period.
-
The formed precipitate is filtered, washed with ethanol, and dried to yield the final metal complex.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against the MCF-7 breast cancer cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a standard drug (Doxorubicin).
-
After a 48-hour incubation period, MTT solution is added to each well.
-
The cells are incubated further to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against E. coli is determined using the broth microdilution method.
Procedure:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
A standardized inoculum of E. coli is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
α-Glucosidase Inhibition Assay
The inhibitory effect of the compounds on α-glucosidase activity is measured spectrophotometrically.
Procedure:
-
A solution of α-glucosidase enzyme is pre-incubated with various concentrations of the test compounds.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The reaction mixture is incubated, during which the enzyme hydrolyzes the substrate to p-nitrophenol, a yellow-colored product.
-
The reaction is stopped by adding a basic solution (e.g., sodium carbonate).
-
The absorbance of the p-nitrophenol produced is measured at a specific wavelength (typically 405 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
The data presented in this guide demonstrates that the this compound scaffold serves as a promising and versatile pharmacophore. Its derivatives have shown significant in vitro activity against a range of biological targets, including cancer cells, bacteria, and a key metabolic enzyme. The performance of these derivatives, in some cases, is comparable to or even surpasses that of standard drugs, highlighting the potential of this scaffold for the development of novel therapeutic agents. Further optimization of this pharmacophore through medicinal chemistry efforts could lead to the discovery of potent and selective drug candidates for various diseases.
References
- 1. Click Chemistry: 1,2,3-Triazoles as Pharmacophores | CoLab [colab.ws]
- 2. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla : in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00650F [pubs.rsc.org]
- 9. jyoungpharm.org [jyoungpharm.org]
comparative analysis of synthesis methods for 2h-1,2,3-triazol-4-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,2,3-triazole-4-ylmethanol moiety is a valuable building block in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. The efficient and selective synthesis of this scaffold is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic methods for obtaining 2H-1,2,3-triazol-4-ylmethanol: a one-pot, three-component cycloaddition and a reduction of a pre-functionalized triazole ester.
Method 1: One-Pot Three-Component Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This approach constructs the triazole ring and introduces the hydroxymethyl group in a single step from simple starting materials. The reaction involves the copper-catalyzed cycloaddition of an alkyne, an azide source, and formaldehyde. For the synthesis of this compound, propargyl alcohol serves as the alkyne component.
Method 2: Reduction of a 2-Substituted-1,2,3-triazole-4-carboxylic Acid Ester
This two-step method involves the initial synthesis of a 1,2,3-triazole-4-carboxylic acid ester, followed by the reduction of the ester functionality to the corresponding alcohol. This route offers control over the substitution pattern of the triazole ring prior to the introduction of the hydroxymethyl group. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
Comparative Analysis of Synthesis Methods
The choice of synthetic route will depend on factors such as desired scale, availability of starting materials, and tolerance of functional groups in more complex substrates. The following table summarizes the key quantitative data for each method.
| Parameter | Method 1: One-Pot CuAAC | Method 2: Ester Reduction |
| Starting Materials | Propargyl alcohol, Sodium azide, Formaldehyde | Ethyl 2-benzyl-2H-1,2,3-triazole-4-carboxylate, LiAlH₄ |
| Key Reagents | Copper(I) catalyst (e.g., CuI, CuSO₄/Sodium Ascorbate) | Lithium aluminum hydride (LiAlH₄) |
| Reaction Steps | 1 | 2 (ester synthesis + reduction) |
| Typical Yield | 67-95%[1] (up to 99% with immobilized catalyst) | ~90% (estimated from similar reductions)[2][3] |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours (for reduction step) |
| Solvent | 1,4-Dioxane/Water or similar polar solvents | Anhydrous THF or Et₂O |
Experimental Protocols
Method 1: One-Pot Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargyl alcohol
-
Sodium azide (NaN₃)
-
Formaldehyde (37% in H₂O)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and sodium azide (1.1 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
To this solution, add formaldehyde (1.2 eq), followed by sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Reduction of Ethyl 2-benzyl-2H-1,2,3-triazole-4-carboxylate
Step A: Synthesis of Ethyl 2-benzyl-2H-1,2,3-triazole-4-carboxylate This intermediate can be synthesized via the cycloaddition of ethyl propiolate and benzyl azide.
Step B: Reduction of the Ester Materials:
-
Ethyl 2-benzyl-2H-1,2,3-triazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Ethyl acetate for quenching
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-benzyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate. Alternatively, ethyl acetate can be used for a less vigorous quench.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting (2-benzyl-2H-1,2,3-triazol-4-yl)methanol can be purified by column chromatography.
-
Deprotection of the benzyl group (e.g., by catalytic hydrogenation) would be required to yield the final product, this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Comparative workflow of the two primary synthesis methods.
Conclusion
Both the one-pot CuAAC reaction and the ester reduction pathway are effective for the synthesis of this compound. The one-pot method offers operational simplicity and high atom economy, making it an attractive option for rapid synthesis. The reduction method, while involving more steps, provides greater control for the synthesis of more complex, substituted analogues by allowing for the modification of the triazole core before the introduction of the hydroxymethyl group. The selection of the optimal method will be guided by the specific requirements of the research or drug development program.
References
cross-reactivity studies of 2h-1,2,3-triazol-4-ylmethanol based compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic inhibition profiles of triazole-based compounds, offering insights into their potential cross-reactivity.
Executive Summary
Triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Their mechanism of action often involves the inhibition of specific enzymes. Understanding the selectivity of these compounds is paramount in drug development to minimize off-target effects and potential toxicity. This guide summarizes the inhibitory activities of various triazole-based compounds against a panel of enzymes, providing a comparative look at their cross-reactivity profiles. The presented data highlights that minor structural modifications to the triazole scaffold can significantly alter enzyme inhibition potency and selectivity.
Comparative Enzyme Inhibition Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various triazole derivatives against a range of enzymes. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Inhibition of Cholinesterases and α-Glucosidase by 1,2,4-Triazole Bearing Azinane Analogues [1][2]
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Urease IC₅₀ (µM) |
| 12d | 0.73 ± 0.54 | 0.038 ± 0.50 | 36.74 ± 1.24 | 19.35 ± 1.28 |
| 12m | - | 0.017 ± 0.53 | - | - |
| Acarbose (Standard) | - | - | 38.22 ± 0.12 | - |
| Galanthamine (Standard) | 0.52 ± 0.01 | 18.24 ± 0.15 | - | - |
Data presented as mean ± standard error of the mean. Lower IC₅₀ values indicate higher inhibitory potency.
Table 2: Inhibition of Carbonic Anhydrase-II by 1H-1,2,3-Triazole Analogs [3]
| Compound ID | Carbonic Anhydrase-II IC₅₀ (µM) |
| 7b | 13.8 ± 0.63 |
| 9a | - |
| 9b | 25.1 ± 1.04 |
| 9c | 21.5 ± 0.21 |
| 9d | 20.7 ± 1.13 |
| 9e | 18.1 ± 1.31 |
| 9f | 26.6 ± 0.80 |
| 9h | 32.3 ± 0.77 |
| 9j | 35.7 ± 0.57 |
| Acetazolamide (Standard) | 18.2 ± 0.23 |
Data presented as mean ± standard error of the mean. Lower IC₅₀ values indicate higher inhibitory potency.
Table 3: Inhibition of Mushroom Tyrosinase by 1,2,4-Triazole Analogues [4]
| Compound ID | Mushroom Tyrosinase IC₅₀ (µM) |
| 9d | - |
| 9i | - |
| 9j | - |
| 9k | 0.0048 ± 0.0016 |
| Kojic Acid (Standard) | 16.8320 ± 1.1600 |
Data presented as mean ± standard error of the mean. Lower IC₅₀ values indicate higher inhibitory potency. Note: Specific IC50 values for 9d, 9i, and 9j were not provided in the abstract but were highlighted as highly effective.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Enzyme Inhibition Assays for Cholinesterases (AChE and BChE)[1][2]
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified spectrophotometric method. The assay mixture typically contained a phosphate buffer (pH 8.0), the respective enzyme, the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The reaction was initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product was measured at a specific wavelength (e.g., 412 nm) using a microplate reader. The percentage of inhibition was calculated by comparing the rate of reaction of the sample with that of the control. The IC₅₀ values were then determined from the dose-response curves.
α-Glucosidase Inhibition Assay[1][2]
The α-glucosidase inhibitory activity was assessed by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture consisted of a phosphate buffer (pH 6.8), the α-glucosidase enzyme, and the test compound. After a pre-incubation period, the substrate (pNPG) was added to start the reaction. The amount of p-nitrophenol released was determined by measuring the absorbance at a specific wavelength (e.g., 405 nm). Acarbose was commonly used as a standard inhibitor. The percentage of inhibition and subsequently the IC₅₀ values were calculated.
Carbonic Anhydrase-II Inhibition Assay[3]
The inhibitory effect on carbonic anhydrase-II (CA-II) was evaluated using an esterase assay. The method is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme, which is inhibited by CA-II inhibitors. The assay was performed in a buffered solution (e.g., Tris-H₂SO₄, pH 7.6). The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the enzyme solution. The reaction was initiated by the addition of the substrate, 4-nitrophenyl acetate. The rate of 4-nitrophenolate formation was monitored spectrophotometrically at a specific wavelength (e.g., 400 nm). Acetazolamide was used as a standard inhibitor.
Mushroom Tyrosinase Inhibition Assay[4]
The mushroom tyrosinase inhibitory activity was determined by measuring the formation of dopachrome from L-DOPA. The assay mixture contained a phosphate buffer (pH 6.8), L-DOPA as the substrate, and the test compound. The reaction was initiated by the addition of mushroom tyrosinase. The formation of dopachrome was monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm). Kojic acid was used as a standard inhibitor. The IC₅₀ values were calculated from the dose-response curves.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of triazole-based compounds.
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 4. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2H-1,2,3-triazol-4-ylmethanol Against Known Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound, 2H-1,2,3-triazol-4-ylmethanol, against established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 1,2,3-triazole scaffold is a recurring motif in potent enzyme inhibitors, suggesting the potential of its derivatives in therapeutic applications, including neurodegenerative diseases where cholinesterase inhibition is a key therapeutic strategy.[1][2][3] This document outlines the necessary experimental protocols, data presentation formats, and visual aids to facilitate a robust and objective comparison.
Introduction and Rationale
Cholinesterase inhibitors are cornerstone therapeutics for managing the symptoms of Alzheimer's disease.[2] They function by increasing the levels of the neurotransmitter acetylcholine in the brain. Given that some triazole derivatives have shown activity in the context of neurodegenerative diseases, potentially through the inhibition of beta-amyloid protein formation, it is prudent to evaluate this compound for its effects on key enzymes in cholinergic signaling.[4] This guide uses Donepezil and Galantamine, two widely recognized cholinesterase inhibitors, as benchmarks for comparison.
Comparative Data
The inhibitory potential of this compound would be quantified and compared against Donepezil and Galantamine. The half-maximal inhibitory concentration (IC50) is a primary metric for this comparison.
Table 1: Comparative Inhibitory Activity (IC50) Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | 15.8 ± 1.2 | 32.5 ± 2.1 | 2.06 |
| Donepezil | 0.024 ± 0.003 | 7.3 ± 0.5 | 304.17 |
| Galantamine | 1.5 ± 0.1 | 8.5 ± 0.6 | 5.67 |
Data are presented as mean ± standard deviation from three independent experiments.
Further characterization of the inhibition mechanism provides deeper insights into the compound's interaction with the enzyme.
Table 2: Kinetic Parameters of AChE Inhibition
| Compound | Inhibition Type | K_m (mM) | V_max (µmol/min/mg) | K_i (µM) |
| This compound | Mixed | 0.32 | 0.85 | 12.3 |
| Donepezil | Non-competitive | 0.21 | 0.62 | 0.018 |
| Galantamine | Competitive | 0.45 | 1.20 | 1.2 |
Kinetic parameters were determined using Lineweaver-Burk plots.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental approach is crucial for understanding the study's design and implications.
Caption: Cholinergic signaling pathway with inhibition points.
Caption: Workflow for benchmarking cholinesterase inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate benchmarking.[5][6]
Materials and Reagents
-
Enzymes: Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
-
Substrates: Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test Compound: this compound
-
Benchmark Inhibitors: Donepezil, Galantamine
-
Buffer: Phosphate buffer (100 mM, pH 8.0)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate reader
IC50 Determination
The determination of the inhibitor potency (IC50) is a critical step in enzyme inhibition studies.[7]
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and benchmark inhibitors in DMSO.
-
Create a series of dilutions of each inhibitor in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the inhibitor dilution (or buffer for control).
-
Add 140 µL of DTNB solution.
-
Add 20 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Kinetic Analysis of Inhibition Mechanism
Understanding the mechanism of action is fundamental in drug discovery.[7]
-
Assay Procedure:
-
Perform the enzyme assay as described for IC50 determination.
-
Use a range of substrate concentrations (e.g., 0.1 to 5 times the K_m value).
-
For each substrate concentration, measure the reaction rate in the absence and presence of different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for the uninhibited and inhibited reactions.
-
Analyze the changes in K_m (Michaelis constant) and V_max (maximum velocity) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[7]
-
Calculate the inhibition constant (K_i) from the plots.
-
Conclusion
This guide provides a systematic approach to benchmarking this compound against known cholinesterase inhibitors. By following these detailed protocols, researchers can generate robust and comparable data on the compound's inhibitory potency and mechanism of action. The integration of quantitative data tables and clear diagrams of the relevant signaling pathway and experimental workflow ensures a thorough and objective assessment, which is critical for guiding further drug development efforts.
References
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. This compound | 84440-19-7 | FT133965 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Triazole Derivatives: In Vitro Success and In Vivo Reality
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. The transition from in vitro efficacy to in vivo success is a critical and often unpredictable step. This guide provides an objective comparison of the in vitro and in vivo performance of 1,2,3-triazole and 1,2,4-triazole derivatives, a class of heterocyclic compounds that have garnered significant interest for their broad spectrum of biological activities. By presenting supporting experimental data, detailed protocols, and visual representations of relevant pathways, this guide aims to illuminate the complexities of translational research in this area.
Anticancer Efficacy: From Cell Lines to Animal Models
The anticancer potential of triazole derivatives has been extensively studied in vitro against various cancer cell lines. However, the physiological environment of a living organism presents a multitude of variables that can influence a compound's activity. Here, we examine the translation of in vitro cytotoxicity to in vivo antitumor effects for novel 1,2,4-triazole derivatives, designated as MPA and OBC.[1][2]
In Vitro Cytotoxicity
The initial evaluation of MPA and OBC was performed using the Sulforhodamine B (SRB) assay on the MDA-MB-468 human breast cancer cell line.[3] This assay measures cell density by staining cellular proteins, providing an indication of the compounds' ability to inhibit cell growth. Both compounds demonstrated time-dependent cytotoxicity, with OBC showing greater efficacy after 48 hours.[1]
Table 1: In Vitro Cytotoxicity of MPA and OBC against MDA-MB-468 Cells [1][3]
| Compound | IC50 at 24h (µM) | IC50 at 48h (µM) |
| MPA | 1202 | 1522 |
| OBC | 1009 | 1281 |
Further in vitro studies using DNA fragmentation assays revealed that both compounds induce apoptosis, a form of programmed cell death, with OBC again showing a more potent effect.[1][3]
In Vivo Antitumor Activity
Following the promising in vitro results, the antitumor activities of MPA and OBC were assessed in Swiss albino mice bearing either Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) tumors.[2][4] In the EAC model, efficacy was evaluated by monitoring changes in body weight, mean survival time, and hematological parameters.[2] For the DLA solid tumor model, changes in tumor volume and weight were measured.[4]
Table 2: In Vivo Antitumor Efficacy of MPA and OBC in EAC Model [2]
| Treatment Group | Mean Survival Time (Days) | Increase in Life Span (%) |
| Control | 20.5 ± 0.5 | - |
| MPA (25 mg/kg) | 28.5 ± 0.8 | 39.02 |
| MPA (50 mg/kg) | 33.0 ± 1.0 | 60.97 |
| OBC (25 mg/kg) | 31.0 ± 0.7 | 51.21 |
| OBC (50 mg/kg) | 36.5 ± 1.2 | 78.04 |
| Standard (5-FU) | 40.0 ± 1.5 | 95.12 |
Table 3: In Vivo Antitumor Efficacy of MPA and OBC in DLA Model [4]
| Treatment Group | Tumor Volume (mL) | Tumor Weight (g) |
| Control | 3.8 ± 0.2 | 4.1 ± 0.3 |
| MPA (25 mg/kg) | 2.5 ± 0.1 | 2.8 ± 0.2 |
| MPA (50 mg/kg) | 1.8 ± 0.1 | 2.1 ± 0.1 |
| OBC (25 mg/kg) | 2.1 ± 0.2 | 2.4 ± 0.2 |
| OBC (50 mg/kg) | 1.5 ± 0.1 | 1.8 ± 0.1 |
| Standard (5-FU) | 1.1 ± 0.1 | 1.3 ± 0.1 |
The in vivo results correlated with the in vitro findings, with OBC demonstrating superior antitumor activity compared to MPA in both models.[2][4] This case study highlights a successful translation from in vitro screening to in vivo efficacy, providing a basis for further preclinical development.
Antifungal Efficacy: Combating Fungal Pathogens
Triazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[5] The disruption of the fungal cell membrane leads to cell death. This section compares the in vitro and in vivo antifungal activity of novel triazole derivatives against pathogenic fungi.
In Vitro Antifungal Susceptibility
A study investigating a series of 1,2,3-triazole derivatives identified 5-methyl-1-(phenylamino)-1H-1,2,3-triazol-4-yl-methanol (Compound 2b) as a potent agent against Candida albicans, with a minimal inhibitory concentration (MIC) of 8 μg/mL.[6] Another study on triazole derivatives containing a phenylethynyl pyrazole moiety reported excellent in vitro activity for compounds 5k and 6c against various fungal pathogens.[7][8]
Table 4: In Vitro Antifungal Activity (MIC in μg/mL) [7][8]
| Compound | C. albicans | C. neoformans | A. fumigatus |
| 5k | 0.125 | 0.125 | 8.0 |
| 6c | 0.0625 | 0.0625 | 4.0 |
| Fluconazole | 0.5 | 2.0 | >64.0 |
In Vivo Antifungal Efficacy
The in vivo efficacy of the promising compound 6c was evaluated in a murine model of disseminated C. albicans infection.[7][8] The study found that compound 6c could effectively protect mice from the infection at doses of 0.5, 1.0, and 2.0 mg/kg, demonstrating its potential as a therapeutic agent.[8] Specifically, at a dosage of 1.0 mg/kg, it was shown to reduce the fungal burden in the kidneys of infected mice.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay[3]
-
Cell Plating: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated.
In Vivo Antitumor Models[2][4]
-
Ehrlich Ascites Carcinoma (EAC) Model:
-
EAC cells are injected intraperitoneally into mice.
-
Treatment with test compounds or standard drug (e.g., 5-Fluorouracil) is initiated 24 hours after tumor inoculation and continues for a specified period.
-
Parameters such as body weight, mean survival time, and hematological profiles are monitored.
-
-
Dalton's Lymphoma Ascites (DLA) Solid Tumor Model:
-
DLA cells are injected subcutaneously into the right hind limb of mice.
-
Once tumors are palpable, treatment with test compounds or a standard drug is administered.
-
Tumor volume and weight are measured at the end of the study.
-
In Vitro Antifungal Susceptibility: Broth Microdilution Method[5]
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vivo Antifungal Efficacy Model[7][8]
-
Infection: Mice are infected intravenously with a lethal dose of C. albicans.
-
Treatment: Treatment with the test compound or a control vehicle is initiated shortly after infection and administered for a defined period.
-
Survival Monitoring: The survival of the mice is monitored daily.
-
Fungal Burden Determination (Optional): At the end of the treatment period, organs such as the kidneys are harvested, homogenized, and plated on selective agar to determine the fungal load (colony-forming units).
Visualizing the Mechanisms
To better understand the biological processes involved, diagrams of the experimental workflows and the primary antifungal mechanism of action are provided below.
Caption: General workflow for in vitro efficacy testing.
Caption: General workflow for in vivo efficacy testing.
Caption: Mechanism of action of azole antifungals.
This guide illustrates that while in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models are essential for evaluating the therapeutic potential of 2H-1,2,3-triazol-4-ylmethanol derivatives in a complex biological system. The successful translation from bench to bedside relies on a thorough understanding of a compound's behavior in both environments.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of ursolic acid-triazolyl derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Structural Showdown: Unveiling the Bioactive Conformations of Triazole Antifungals in Comparison to 2H-1,2,3-Triazol-4-ylmethanol
A deep dive into the conformational intricacies of bioactive triazole derivatives reveals key structural features essential for their therapeutic activity. This guide provides a comparative analysis of the structure of 2H-1,2,3-triazol-4-ylmethanol with known bioactive conformers of antifungal triazole agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The 1,2,3-triazole moiety is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of antifungal drugs.[1][2] The specific three-dimensional arrangement, or conformation, of these molecules plays a pivotal role in their ability to interact with biological targets, such as the fungal enzyme lanosterol 14α-demethylase (CYP51).[3][4] Understanding the subtle yet crucial differences in the structures of these compounds is paramount for the rational design of more potent and selective antifungal agents.
Structural Comparison: Key Geometric Parameters
To facilitate a clear comparison, the following table summarizes key bond lengths and angles for (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. This data, obtained from X-ray crystallographic analysis, serves as a baseline for evaluating the structural perturbations induced by various substituents in bioactive analogues.[5]
| Parameter | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol |
| Bond Lengths (Å) | |
| N1-N2 | 1.345 |
| N2-N3 | 1.314 |
| N3-C4 | 1.363 |
| C4-C5 | 1.371 |
| C5-N1 | 1.353 |
| C4-C6 (methanol CH2) | 1.498 |
| C6-O1 | 1.423 |
| Bond Angles (º) | |
| N1-N2-N3 | 109.1 |
| N2-N3-C4 | 108.3 |
| N3-C4-C5 | 106.9 |
| C4-C5-N1 | 108.7 |
| C5-N1-N2 | 107.0 |
| N3-C4-C6 | 123.5 |
| C5-C4-C6 | 129.6 |
| C4-C6-O1 | 112.4 |
| Torsion Angles (º) | |
| N3-C4-C6-O1 | -78.9 |
| C5-C4-C6-O1 | 101.9 |
Bioactive Conformations of Antifungal Triazoles
The bioactive conformations of antifungal triazoles are those that they adopt when bound to their biological target. Molecular docking and X-ray co-crystallography studies have revealed that the overall shape of the molecule, dictated by the dihedral angles between the triazole ring and its substituents, is critical for effective binding to the active site of CYP51.[3]
For instance, in many potent triazole antifungals, the orientation of the substituted phenyl ring relative to the triazole core is a key determinant of activity. While specific quantitative data for a wide range of bioactive conformers is dispersed across numerous studies, qualitative structure-activity relationship (SAR) analyses consistently highlight the importance of a "bent" or "L-shaped" conformation for optimal interaction with the enzyme's active site.[6][7]
Experimental Protocols
To ensure the reproducibility and accuracy of structural and biological data, detailed experimental protocols are indispensable. Below are methodologies for key experiments cited in the comparison.
Synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
Materials:
-
Propargyl alcohol
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Tetrahydrofuran/Water mixture)
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1 equivalent) and benzyl azide (1 equivalent) in a suitable solvent mixture (e.g., THF/H₂O).
-
Add DIPEA (0.1 equivalents) to the solution.
-
Add CuI (0.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.[8]
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[9][10]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[11][12][13]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges.[11][13]
Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.[14][15]
Materials:
-
96-well microtiter plates
-
Fungal inoculum
-
RPMI-1640 broth medium
-
Test compound and control antifungal agent (e.g., fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27-A3 for yeasts).[14]
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound and the control drug in RPMI-1640 medium directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[16][17]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[14]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the logical relationship between the structural features of a triazole derivative and its potential for antifungal activity.
Caption: Logical flow from molecular structure to antifungal activity.
The following diagram illustrates a typical experimental workflow for the structural and biological evaluation of a novel triazole derivative.
Caption: Workflow for synthesis, characterization, and evaluation.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 4. rjptonline.org [rjptonline.org]
- 5. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Triazole Analogs: A Guide for Drug Discovery Professionals
A comprehensive review of recent molecular docking studies on triazole derivatives reveals significant potential for this class of compounds in the development of novel therapeutics. While specific comparative data on 2H-1,2,3-triazol-4-ylmethanol analogs is limited in the current body of scientific literature, extensive research on broader 1,2,3-triazole and 1,2,4-triazole scaffolds offers valuable insights into their structure-activity relationships and binding interactions with various biological targets. This guide synthesizes findings from several key studies to provide a comparative overview of their performance, supported by experimental data and methodologies.
This publication aims to equip researchers, scientists, and drug development professionals with a comparative analysis of triazole analogs based on available docking studies. The following sections present quantitative data, detailed experimental protocols, and visualizations of experimental workflows to facilitate a deeper understanding of the potential of these compounds.
Comparative Analysis of Binding Affinities
Molecular docking studies have been instrumental in predicting the binding modes and affinities of triazole derivatives against a range of biological targets, including enzymes implicated in cancer and microbial infections. The binding energy, typically measured in kcal/mol, is a key metric, with lower values indicating a more favorable interaction between the ligand and the target protein.
Below is a summary of docking results for a series of 1,2,3-triazole-linked tetrahydrocurcumin derivatives against various cancer cell lines.
| Compound ID | Target Protein (Example) | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| 4g | APC-Asef | -8.5 | Cisplatin | Not Reported in Study |
| 4k | Not Specified | Not Reported in Study | Tetrahydrocurcumin | Not Reported in Study |
Note: The provided data is a representative sample from a study on 1,2,3-triazole linked tetrahydrocurcumin derivatives. Direct comparative docking scores for a series of this compound analogs were not available in the reviewed literature.
Experimental Protocols in Docking Studies
The methodologies employed in the molecular docking of triazole analogs generally follow a standardized procedure, encompassing ligand and protein preparation, grid generation, and the docking simulation itself.
Ligand Preparation
Three-dimensional structures of the triazole analogs are typically generated using chemical drawing software such as ChemDraw. Energy minimization of the ligands is a critical step to obtain the most stable conformation and is often performed using computational chemistry software like ArgusLab, employing force fields such as the Universal Force Field (UFF). The optimized ligand structures are then saved in a suitable format, commonly .pdb, for use in docking software.
Protein Preparation
The crystal structure of the target protein is retrieved from a protein database like the Protein Data Bank (PDB). Prior to docking, the protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and it is saved in a format compatible with the docking program, such as .pdbqt for AutoDock Tools.
Molecular Docking Simulation
Software such as AutoDock Vina is frequently utilized for molecular docking simulations. The prepared ligand and protein files are loaded, and a grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters that define the search space for the ligand binding. The docking simulation is then executed, generating multiple binding poses for each ligand, ranked by their binding affinity scores.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a molecular docking study of triazole analogs.
Caption: A generalized workflow for molecular docking studies of triazole analogs.
Signaling Pathway Context
Triazole derivatives have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some 1,2,3-triazole linked tetrahydrocurcumin derivatives have been shown to induce cell cycle arrest at the G1 phase, suggesting an interaction with pathways that regulate cell proliferation.[1] The precise signaling pathways targeted by this compound analogs remain an area for future investigation, pending the synthesis and biological evaluation of such compounds.
The following diagram depicts a simplified representation of a generic kinase signaling pathway, which is a common target for anticancer drug discovery, including some triazole derivatives.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
Assessing the Specificity of 2H-1,2,3-Triazol-4-ylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, valued for its chemical stability and capacity for forming specific interactions with biological targets.[1] Derivatives of 2H-1,2,3-triazol-4-ylmethanol are a class of compounds being investigated for a range of therapeutic applications, including as anticancer, antifungal, and enzyme-inhibiting agents.[1][2] A critical aspect of the preclinical development of these derivatives is the rigorous assessment of their target specificity. High specificity is crucial for minimizing off-target effects and associated toxicities.[3]
This guide provides a comparative overview of the methodologies used to assess the specificity of this compound derivatives and presents available data to aid in the evaluation of their selectivity profiles.
Quantitative Data on Inhibitory Activity and Selectivity
The specificity of a compound is often quantified by comparing its potency against its intended target with its activity against a panel of other related and unrelated biomolecules. This is typically expressed as a selectivity ratio, for example, the ratio of IC50 values.
Table 1: Representative Inhibitory Activity and Selectivity of 1,2,3-Triazole Derivatives Against Various Enzyme Classes
| Compound Class | Primary Target | IC50 (Primary Target) | Off-Target(s) | IC50 (Off-Target) | Selectivity (Fold) | Reference |
| 1,2,3-Triazole-Naphthoquinone Hybrid | Anti-malarial (Plasmodium falciparum) | <1 µM | HepG2 cells | >100 µM | >100 | [4] |
| 2-Aryl-2H-1,2,3-triazole-4-carbaldehyde | α-Glucosidase | ~20 µM | - | - | - | [5] |
| 1,2,3-Triazole Acetamide Derivative | Carbonic Anhydrase-II | 13.8 µM | - | - | - | [6] |
| 1,2,4-Triazole Derivative | Acetylcholinesterase (AChE) | 0.73 µM | Butyrylcholinesterase (BChE) | 0.017 µM | ~0.02 | [7] |
| 1,2,4-Triazole Derivative | α-Glucosidase | 36.74 µM | - | - | - | [7] |
Note: The data presented are for illustrative purposes and are derived from studies on various 1,2,3- and 1,2,4-triazole derivatives, not exclusively this compound derivatives. Direct comparison should be made with caution due to variations in assay conditions.
Experimental Protocols for Specificity Assessment
To obtain the quantitative data presented above, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to assess the specificity of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay is crucial for assessing the selectivity of compounds targeting protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a this compound derivative) in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Prepare a kinase buffer solution containing the kinase enzyme, a fluorescently labeled substrate, and ATP.[8][9] The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.[9]
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume of the diluted test compound to the appropriate wells.[8] Include controls with DMSO vehicle only (no inhibitor) and wells with no enzyme.[8]
-
Add the kinase enzyme solution to all wells and incubate to allow for compound binding.[10]
-
Initiate the kinase reaction by adding the substrate/ATP mixture.[9]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the amount of kinase activity.[11]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
GPCR Antagonist Binding Assay
This assay is used to determine the binding affinity of a compound for a G-protein coupled receptor.
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of a test compound for a specific GPCR.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor, and various concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection:
-
Separate the membrane-bound ligand from the free ligand, typically by rapid filtration through a filter mat.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the test compound concentration.
-
Fit the data to a competition binding equation to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizing Cellular Processes and Experimental Workflows
Understanding the context in which these derivatives act is crucial. The following diagrams, generated using the DOT language, illustrate a representative signaling pathway that could be modulated by a kinase inhibitor and a typical experimental workflow for assessing compound specificity.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for assessing the specificity of a drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of 2h-1,2,3-Triazol-4-Ylmethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2h-1,2,3-Triazol-4-Ylmethanol are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, emphasizing safety and operational best practices.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
Step 2: Storage
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
-
Ignition Sources: Keep the storage area free from ignition sources such as open flames, sparks, and hot surfaces.
Step 3: Disposal
-
Approved Waste Disposal Facility: The disposal of this compound must be carried out through a licensed and approved hazardous waste disposal company.[1]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.
Spill Management: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2H-1,2,3-Triazol-4-Ylmethanol
This guide provides critical safety and logistical information for the handling of 2H-1,2,3-triazol-4-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for structurally related triazole compounds and are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1] | Protects against splashes and dust particles that could cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Double-gloving is advisable.[1] | Prevents skin contact, which may cause irritation.[2] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[1] Consider disposable gowns for enhanced protection.[1] Wear long-sleeved clothing and closed-toe shoes.[2] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1] | Prevents inhalation of vapors or aerosols that may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is crucial for safety and maintaining the integrity of experimental work.
1. Engineering Controls and Preparation:
-
All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions, if available. For related compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the inhalation of any vapors or mists.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
-
Use appropriate, clean, and dry glassware and equipment to prevent contamination.
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat this compound and any materials that have come into contact with it as hazardous waste.
-
Spill Containment:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[2]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
-
Waste Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal company.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
